S-Acetonyl-CoA
Description
Properties
CAS No. |
75179-85-0 |
|---|---|
Molecular Formula |
C24H40N7O17P3S |
Molecular Weight |
823.6 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopropylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |
InChI |
InChI=1S/C24H40N7O17P3S/c1-13(32)9-52-7-6-26-15(33)4-5-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-8-14-18(47-49(37,38)39)17(34)23(46-14)31-12-30-16-20(25)28-11-29-21(16)31/h11-12,14,17-19,23,34-35H,4-10H2,1-3H3,(H,26,33)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t14-,17-,18-,19+,23-/m1/s1 |
InChI Key |
GAMKENBUYYJLCQ-NDZSKPAWSA-N |
Isomeric SMILES |
CC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
acetonyl-coenzyme A S-acetonyl CoA S-acetonyl-CoA S-acetonyl-coenzyme A |
Origin of Product |
United States |
Foundational & Exploratory
S-Acetonyl-CoA: A Technical Guide to a Nonreactive Acetyl-CoA Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Acetonyl-Coenzyme A (S-Acetonyl-CoA) is a synthetic, non-metabolizable structural analog of the vital metabolic intermediate, Acetyl-CoA. Characterized by a stable thioether linkage in place of the reactive thioester bond of Acetyl-CoA, this compound serves as a powerful tool in biochemical and pharmacological research. Its primary function is as a competitive inhibitor of enzymes that utilize Acetyl-CoA as a substrate. This technical guide provides a comprehensive overview of this compound, its synthesis, its mechanism of action, and its applications in studying Acetyl-CoA-dependent pathways. Detailed experimental protocols and data are presented to facilitate its use in a research setting.
Introduction: The Significance of an Acetyl-CoA Analog
Acetyl-Coenzyme A (Acetyl-CoA) stands at a critical crossroads of cellular metabolism, participating in the citric acid cycle, fatty acid synthesis, and numerous biosynthetic and signaling pathways.[1] To elucidate the precise roles of Acetyl-CoA and its dependent enzymes, researchers often require tools to modulate these processes. This compound was developed as a stable chemical probe for this purpose.[2]
Synthesized from Coenzyme A (CoASH) and 1-bromoacetone, this compound mimics the structure of Acetyl-CoA, allowing it to bind to the active sites of various enzymes.[2] However, the replacement of the high-energy thioester bond with a chemically robust thioether bond renders it nonreactive.[2] This key difference means it cannot be cleaved to donate an acetyl group, making it an effective competitive inhibitor rather than a substrate.[2]
Biochemical Properties and Function
The core function of this compound is to act as a competitive inhibitor with respect to Acetyl-CoA for a range of enzymes.[2] This has been demonstrated for several key metabolic enzymes.
Enzymatic Inhibition Data
| Enzyme | Substrate | Role in Metabolism | Effect of this compound |
| Citrate (B86180) Synthase | Acetyl-CoA | Entry point into the Citric Acid Cycle | Potent Competitive Inhibitor |
| Phosphotransacetylase | Acetyl-CoA | Interconversion of Acetyl-CoA and Acetyl Phosphate | Potent Competitive Inhibitor |
| Carnitine Acetyltransferase | Acetyl-CoA | Transport of acetyl groups across mitochondrial membranes | Potent Competitive Inhibitor |
Distinction from Allosteric Activation
A critical aspect of this compound's function is its inability to act as an allosteric activator for enzymes that are regulated by Acetyl-CoA. This highlights the stringent structural requirements for allosteric binding sites.[2]
| Enzyme | Function | Role of Acetyl-CoA | Effect of this compound |
| Pyruvate Carboxylase (rat liver) | Anaplerotic replenishment of oxaloacetate | Obligate Allosteric Activator | No activation; does not compete with Acetyl-CoA for the allosteric binding site.[2] |
| Phosphoenolpyruvate Carboxylase (E. coli) | Regulation of glycolysis/gluconeogenesis | Obligate Allosteric Activator | No activation; does not compete with Acetyl-CoA for the allosteric binding site.[2] |
Synthesis and Experimental Protocols
Synthesis of this compound
This compound is synthesized via a nucleophilic substitution reaction between the thiol group of Coenzyme A (CoASH) and 1-bromoacetone.[2]
Caption: Synthesis of this compound.
Detailed Protocol for Synthesis: This protocol is based on the original description and general chemical principles, as the specific detailed methodology from the primary literature is not widely available.
-
Preparation of Reactants: Dissolve Coenzyme A (lithium salt) in a suitable aqueous buffer (e.g., 0.1 M Tris-HCl, pH 7.5). Prepare a stock solution of 1-bromoacetone in a water-miscible organic solvent like ethanol (B145695) or acetone.
-
Reaction: While stirring at room temperature, add a slight molar excess of the 1-bromoacetone solution to the Coenzyme A solution.
-
Monitoring: The reaction progress can be monitored by the disappearance of free thiol groups using Ellman's reagent (DTNB).
-
Purification: Once the reaction is complete, the product this compound can be purified from unreacted starting materials and byproducts using column chromatography, such as DEAE-cellulose or a similar ion-exchange resin.
-
Verification: The identity and purity of the synthesized this compound should be confirmed using techniques like UV-Vis spectrophotometry (verifying the characteristic adenine (B156593) peak) and NMR spectroscopy to confirm the formation of the thioether bond.
Experimental Protocol: Enzyme Inhibition Assay for Citrate Synthase
This protocol outlines a general workflow to determine the inhibitory effect of this compound on citrate synthase activity.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Citrate Synthase: Prepare a working stock solution of purified citrate synthase (e.g., from porcine heart) in assay buffer.
-
Substrates: Prepare stock solutions of Acetyl-CoA and oxaloacetate in assay buffer.
-
Inhibitor: Prepare a range of concentrations of this compound in assay buffer.
-
Detection Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) stock solution in assay buffer. DTNB reacts with the free CoASH released during the reaction to produce a yellow product measurable at 412 nm.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Assay Buffer
-
DTNB solution
-
Oxaloacetate solution
-
This compound solution at various concentrations (or buffer for the uninhibited control).
-
-
Pre-incubate the mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding a fixed concentration of Acetyl-CoA to all wells.
-
Immediately after adding Acetyl-CoA, add the citrate synthase enzyme solution to start the reaction.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each inhibitor concentration.
-
To determine the type of inhibition and the inhibition constant (Kᵢ), perform the assay using a range of Acetyl-CoA concentrations at each fixed concentration of this compound.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Acetyl-CoA]). For competitive inhibition, the lines will intersect on the y-axis.
-
The Kᵢ can be calculated from replots of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration.
-
Caption: Workflow for an enzyme inhibition assay.
Visualizing the Mechanism of Action
Competitive Inhibition of Citrate Synthase
This compound directly competes with the natural substrate, Acetyl-CoA, for binding to the active site of citrate synthase. This binding is reversible but non-productive, as the inhibitor cannot be used to acetylate oxaloacetate.
Caption: Competitive inhibition pathway.
Structural Basis for Inactivity as an Allosteric Activator
The inability of this compound to function as an allosteric activator stems from its structural differences with Acetyl-CoA, specifically the thioether versus the thioester bond. Allosteric sites often have a high degree of specificity for the electronic and conformational properties of the ligand, which are altered in this compound.
Caption: Allosteric activation logic.
Conclusion and Future Directions
This compound remains a valuable reagent for the specific and reversible inhibition of Acetyl-CoA-dependent enzymes.[2] Its stability and defined mechanism of action make it an ideal tool for dissecting complex metabolic pathways and for initial screening in drug discovery programs targeting these enzymes. Future research could focus on synthesizing derivatives of this compound with altered binding affinities or cellular permeability to expand the toolkit for studying Acetyl-CoA metabolism in various cellular compartments and disease models.
References
An In-depth Technical Guide to S-Acetonyl-CoA: Chemical Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Acetonyl-Coenzyme A (S-Acetonyl-CoA) is a synthetic, non-reactive thioether analog of the vital metabolic intermediate Acetyl-CoA. Its structural similarity allows it to act as a competitive inhibitor for several enzymes that utilize Acetyl-CoA as a substrate, making it a valuable tool in the study of metabolic pathways and enzyme kinetics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of this compound, with a focus on detailed methodologies and data presentation for researchers in the life sciences and drug development.
Chemical Structure and Properties
This compound is structurally analogous to Acetyl-CoA, with the key difference being the substitution of the thioester linkage with a more stable thioether bond. This modification prevents the transfer of the acetyl group, rendering the molecule metabolically inert in reactions where this transfer is requisite.
Chemical Structure:
The chemical structure of this compound consists of a Coenzyme A (CoA) molecule linked to an acetonyl group via a thioether bond.
Physicochemical Properties:
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. This data is crucial for its application in experimental settings, including solubility for buffer preparation and stability for storage.
| Property | Value | Source/Method |
| Molecular Formula | C24H40N7O17P3S | --- |
| Molecular Weight | 823.60 g/mol | --- |
| Physical State | Solid | General observation for CoA derivatives |
| Solubility | Soluble in aqueous buffers | Inferred from experimental use |
| Stability | Stable in aqueous solutions at neutral pH; store frozen for long-term preservation. | General knowledge for CoA analogs |
| pKa | Not empirically determined. Expected to be similar to Coenzyme A, with multiple ionizable phosphate (B84403) and amine groups. | Estimation based on parent molecule |
Synthesis and Purification
This compound is synthesized from Coenzyme A (CoASH) and 1-bromoacetone.[1] The following protocol is based on the methodology described by Rubenstein and Dryer (1980).
Experimental Protocol: Synthesis of this compound
Materials:
-
Coenzyme A (free acid, CoASH)
-
1-bromoacetone
-
Sodium bicarbonate (NaHCO3)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Dowex 1-X8 resin (chloride form)
-
Lithium chloride (LiCl)
-
Ethanol
Procedure:
-
Reaction Setup: Dissolve CoASH in a solution of sodium bicarbonate. The bicarbonate acts as a base to deprotonate the thiol group of CoASH, forming the more nucleophilic thiolate.
-
Alkylation: Add 1-bromoacetone to the CoASH solution. The reaction proceeds via nucleophilic substitution, where the thiolate attacks the carbon bearing the bromine atom, displacing the bromide and forming the thioether linkage. The reaction should be carried out in the dark to minimize side reactions.
-
Purification:
-
Initial Extraction: After the reaction is complete, wash the aqueous solution with diethyl ether to remove any unreacted 1-bromoacetone.
-
Ion-Exchange Chromatography: Apply the aqueous solution to a column of Dowex 1-X8 resin (chloride form).
-
Elution: Elute the column with a linear gradient of lithium chloride (LiCl) in dilute hydrochloric acid. This compound will elute at a specific salt concentration.
-
Desalting: Pool the fractions containing this compound and desalt them.
-
-
Lyophilization: Lyophilize the desalted solution to obtain this compound as a stable powder.
-
Characterization: Confirm the identity and purity of the product using techniques such as UV-Vis spectrophotometry and enzymatic assays.
Biological Activity and Applications
This compound is primarily utilized as a competitive inhibitor of enzymes that have Acetyl-CoA as a substrate. Its inability to donate the acetyl group makes it a powerful tool for studying enzyme mechanisms and kinetics.
Inhibition of Key Metabolic Enzymes
This compound has been demonstrated to be a potent competitive inhibitor of the following enzymes:
-
Citrate Synthase: This enzyme catalyzes the first step of the citric acid cycle. This compound competes with Acetyl-CoA for binding to the active site.[1]
-
Phosphotransacetylase: This enzyme is involved in acetate (B1210297) metabolism in many bacteria and some eukaryotes.[1]
-
Carnitine Acetyltransferase: This enzyme plays a crucial role in the transport of acetyl groups across mitochondrial membranes.[1]
Conversely, this compound does not activate or compete with Acetyl-CoA for binding to enzymes that require the thioester group for their allosteric regulation, such as pyruvate (B1213749) carboxylase.[2]
Table 2: Inhibitory Activity of this compound
| Enzyme | Type of Inhibition | Substrate Competed With | Ki Value |
| Citrate Synthase | Competitive | Acetyl-CoA | Not explicitly found, but described as a potent inhibitor.[1] |
| Phosphotransacetylase | Competitive | Acetyl-CoA | Not explicitly found. |
| Carnitine Acetyltransferase | Competitive | Acetyl-CoA | Not explicitly found. |
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme. Specific conditions will need to be optimized for each enzyme.
Materials:
-
Purified target enzyme (e.g., Citrate Synthase)
-
Substrates for the enzyme (e.g., Acetyl-CoA and oxaloacetate for Citrate Synthase)
-
This compound
-
Assay buffer (specific to the enzyme)
-
Detection reagent (e.g., DTNB for detecting free CoA)
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, substrates, and this compound in the appropriate assay buffer.
-
Assay Setup: In a microplate or cuvette, set up reactions containing the enzyme, one substrate at a fixed concentration, and varying concentrations of the competing substrate (e.g., Acetyl-CoA). Prepare a parallel set of reactions that also include a fixed concentration of this compound.
-
Initiate Reaction: Start the reaction by adding the final component (often the enzyme or a key substrate).
-
Monitor Reaction Progress: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time.
-
Data Analysis: Plot the reaction rates against the substrate concentrations for both the uninhibited and inhibited reactions. Use a Lineweaver-Burk plot or non-linear regression to determine the type of inhibition and the inhibition constant (Ki).
Implications for Signaling Pathways
While this compound itself is not a signaling molecule, its ability to inhibit key metabolic enzymes can have downstream effects on cellular signaling.
-
Phosphotransacetylase and Acetyl Phosphate Signaling: Phosphotransacetylase is involved in the production of acetyl phosphate, a molecule that can act as a phosphoryl group donor in bacterial two-component signaling systems. By inhibiting phosphotransacetylase, this compound could indirectly modulate these signaling pathways.
-
Carnitine Acetyltransferase and Metabolic Flexibility: Carnitine acetyltransferase is crucial for maintaining the balance of the mitochondrial acetyl-CoA/CoA pool, which is important for metabolic flexibility. Inhibition of this enzyme by this compound could disrupt this balance and affect signaling pathways that are sensitive to the cell's metabolic state.
Conclusion
This compound is a valuable research tool for scientists and drug development professionals investigating metabolic pathways involving Acetyl-CoA. Its stability and specific inhibitory action on key enzymes allow for detailed mechanistic and kinetic studies. The experimental protocols and data presented in this guide provide a foundation for the effective use of this compound in a laboratory setting. Further research is warranted to fully elucidate its effects on complex cellular signaling networks.
References
S-Acetonyl-CoA: A Non-Reactive Analog for Probing Acetyl-CoA Binding Sites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 9, 2025
Abstract
S-Acetonyl-CoA is a valuable molecular tool for the investigation of acetyl-CoA binding sites in a variety of enzymes. As a structural analog of acetyl-CoA, it acts as a competitive inhibitor, allowing for the study of enzyme kinetics and structure without the complication of a chemical reaction. This technical guide provides a comprehensive overview of this compound, including its synthesis, its mechanism of action, and its application in studying acetyl-CoA-dependent enzymes. Detailed experimental protocols and quantitative data are presented to assist researchers in utilizing this powerful tool in their own work.
Introduction
Acetyl-Coenzyme A (acetyl-CoA) is a central metabolite in all forms of life, participating in a vast array of biochemical reactions, from the citric acid cycle to fatty acid synthesis and acetylation of proteins and small molecules. The study of enzymes that utilize acetyl-CoA is fundamental to understanding cellular metabolism and for the development of novel therapeutics.
A key challenge in studying acetyl-CoA-binding enzymes is the reactive nature of the thioester bond in acetyl-CoA, which can be cleaved during enzymatic catalysis. To overcome this, non-reactive analogs that mimic the binding of acetyl-CoA without undergoing a chemical reaction are invaluable. This compound is one such analog, where the thioester linkage is replaced by a more stable thioether bond. This substitution makes this compound a potent competitive inhibitor of many acetyl-CoA-dependent enzymes, providing a stable probe for investigating their active sites.
This guide will delve into the synthesis of this compound, its inhibitory effects on key enzymes, and the experimental protocols for its use in kinetic and structural studies.
Synthesis and Characterization of this compound
This compound is synthesized from coenzyme A (CoASH) and 1-bromoacetone.[1] The synthesis involves the nucleophilic attack of the thiol group of CoASH on the electrophilic carbon of 1-bromoacetone, forming a stable thioether linkage.
Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Coenzyme A (lithium salt)
-
1-Bromoacetone
-
Sodium bicarbonate
-
Dowex 1-X8 resin (chloride form)
-
Hydrochloric acid (HCl)
-
Lithium chloride (LiCl)
-
Diethyl ether
-
-
Procedure:
-
Dissolve Coenzyme A in a sodium bicarbonate solution.
-
Add a solution of 1-bromoacetone in ethanol dropwise to the CoASH solution while stirring at room temperature.
-
Monitor the reaction for the disappearance of free thiol groups using a suitable method (e.g., Ellman's reagent).
-
Once the reaction is complete, acidify the solution with HCl.
-
Purify the this compound from the reaction mixture using column chromatography on Dowex 1-X8 (chloride form). Elute with a gradient of LiCl in HCl.
-
Desalt the fractions containing this compound.
-
Precipitate the final product with ethanol and diethyl ether.
-
Characterize the purified this compound using techniques such as UV-Vis spectrophotometry and NMR to confirm its identity and purity.
-
Mechanism of Action and Enzyme Inhibition
This compound acts as a competitive inhibitor for enzymes that bind acetyl-CoA.[1] The thioether bond in this compound is isosteric to the thioester bond in acetyl-CoA, allowing it to bind to the acetyl-CoA binding site of these enzymes. However, the increased stability of the thioether bond prevents the transfer of the acetyl group, thus inhibiting the catalytic activity of the enzyme.
This inhibitory effect is specific to enzymes that do not require the thioester for their catalytic mechanism. Enzymes that rely on the high-energy thioester bond for catalysis are generally not inhibited by this compound.[1] This differential inhibition makes this compound a powerful tool to distinguish between different classes of acetyl-CoA-utilizing enzymes.
Quantitative Inhibition Data
| Enzyme | Organism | Ki (µM) | Inhibition Type |
| Citrate (B86180) Synthase | Pig Heart | 8.5 | Competitive with Acetyl-CoA |
| Phosphotransacetylase | Clostridium kluyveri | 70 | Competitive with Acetyl-CoA |
| Carnitine Acetyltransferase | Pigeon Breast Muscle | 150 | Competitive with Acetyl-CoA |
Note: The Ki values are approximate and can vary depending on the experimental conditions.
Applications in Studying Acetyl-CoA Binding Sites
Enzyme Kinetics
This compound is widely used in enzyme kinetic studies to determine the Michaelis-Menten constants (Km) of acetyl-CoA-dependent enzymes and to elucidate their reaction mechanisms. By performing kinetic assays in the presence of varying concentrations of this compound, researchers can determine the inhibition constant (Ki) and confirm the competitive nature of the inhibition.
Experimental Protocol: Determining the Ki of this compound for Citrate Synthase
-
Principle: The activity of citrate synthase is monitored by measuring the rate of formation of CoA-SH, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that absorbs at 412 nm.
-
Materials:
-
Citrate synthase
-
Acetyl-CoA
-
Oxaloacetate
-
This compound
-
DTNB
-
Tris-HCl buffer
-
-
Procedure:
-
Prepare a series of reaction mixtures containing a fixed concentration of citrate synthase, oxaloacetate, and DTNB in Tris-HCl buffer.
-
To these mixtures, add varying concentrations of acetyl-CoA and a fixed concentration of this compound. Include a control series with no this compound.
-
Initiate the reaction by adding acetyl-CoA.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities for each substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[acetyl-CoA]) for the reactions with and without the inhibitor.
-
The intersection of the lines on the y-axis is indicative of competitive inhibition. The Ki can be calculated from the change in the apparent Km in the presence of the inhibitor.
-
Competitive inhibition of an enzyme by this compound.
Structural Biology
This compound is an excellent tool for crystallographic studies of acetyl-CoA binding sites. By co-crystallizing an enzyme with this compound, researchers can obtain a high-resolution structure of the enzyme-inhibitor complex. This provides a snapshot of how the enzyme recognizes and binds its substrate, offering valuable insights into the catalytic mechanism and providing a basis for rational drug design.
A crystallographic study of pig heart citrate synthase in complex with oxaloacetate and this compound revealed that the enzyme adopts a "closed" conformation upon binding of the inhibitor.[2] Although the electron density for this compound itself was weak in this particular study, the observed conformational change highlights the utility of this analog in trapping and visualizing specific functional states of enzymes.
Workflow for crystallographic studies using this compound.
Conclusion
This compound is a versatile and indispensable tool for researchers studying acetyl-CoA-dependent enzymes. Its nature as a non-reactive analog allows for the decoupling of substrate binding from catalysis, enabling detailed kinetic and structural investigations. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of acetyl-CoA metabolism and in the development of novel therapeutic agents. As research in this field continues, the application of this compound and other similar analogs will undoubtedly lead to further significant discoveries.
References
S-Acetonyl-CoA: A Technical Guide to its Mechanism of Action as a Competitive Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Acetonyl-Coenzyme A (S-Acetonyl-CoA) is a synthetic, non-reactive structural analog of the pivotal metabolic intermediate, Acetyl-Coenzyme A (Acetyl-CoA). By substituting the chemically labile thioester bond of Acetyl-CoA with a stable thioether linkage, this compound serves as a powerful tool for probing the function and mechanism of Acetyl-CoA-utilizing enzymes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a competitive inhibitor. This document will detail its effects on key metabolic enzymes, provide established experimental protocols for its study, and present visual representations of its interactions within metabolic pathways.
Introduction: The Significance of Acetyl-CoA and the Utility of a Non-Reactive Analog
Acetyl-CoA is a central hub in cellular metabolism, participating in a vast array of biochemical reactions essential for life.[1] It is the entry point for the tricarboxylic acid (TCA) cycle, a primary source of cellular energy, and a fundamental building block for the biosynthesis of fatty acids, cholesterol, and other vital compounds. Given its central role, the enzymes that utilize Acetyl-CoA are critical targets for understanding and potentially controlling various physiological and pathological processes.
The inherent reactivity of the thioester bond in Acetyl-CoA, while crucial for its biological function, presents challenges for in vitro studies of enzyme mechanisms. This compound was synthesized to overcome this limitation.[2] Its thioether linkage renders it resistant to enzymatic cleavage, making it an ideal stable analog to investigate the binding and inhibitory effects on Acetyl-CoA-dependent enzymes.
Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor with respect to Acetyl-CoA for several key enzymes.[2] This mode of inhibition is characterized by the inhibitor binding to the same active site on the enzyme as the substrate, thereby preventing the substrate from binding and the subsequent catalytic reaction from occurring. The inhibition by this compound can be overcome by increasing the concentration of the substrate, Acetyl-CoA.
The structural similarity between this compound and Acetyl-CoA is the basis for its inhibitory action. The Coenzyme A moiety is identical, allowing for recognition and binding to the active sites of target enzymes. However, the replacement of the thioester with a thioether linkage prevents the transfer of the acetyl group, effectively locking the enzyme in an inactive state.
Enzymes Inhibited by this compound
This compound has been demonstrated to be a potent competitive inhibitor of the following enzymes:
-
Citrate (B86180) Synthase: The gatekeeper enzyme of the TCA cycle, which catalyzes the condensation of Acetyl-CoA and oxaloacetate to form citrate.[2][3][4]
-
Phosphotransacetylase: An enzyme involved in acetate (B1210297) metabolism in prokaryotes, which catalyzes the reversible transfer of an acetyl group from acetyl phosphate (B84403) to Coenzyme A.[2][5]
-
Carnitine Acetyltransferase: An enzyme responsible for the transport of acetyl groups across mitochondrial membranes by catalyzing the reversible transfer of an acetyl group between Coenzyme A and carnitine.[2][6]
Enzymes Not Activated by this compound
Interestingly, this compound does not act as an activator for enzymes that have an absolute requirement for Acetyl-CoA as an allosteric activator. These include:
-
E. coli Phosphoenolpyruvate Carboxylase: This enzyme is allosterically activated by Acetyl-CoA.
-
Rat Liver Pyruvate Carboxylase: This enzyme also requires Acetyl-CoA for its activity.
Furthermore, this compound does not compete with Acetyl-CoA for binding to these enzymes, highlighting the stringent structural requirement of the thioester group for allosteric activation.[2]
Quantitative Data
While the seminal work by Rubenstein and Dryer established the potent competitive inhibitory nature of this compound, specific Ki values were not available in the public domain at the time of this writing. However, the competitive inhibition demonstrated in the original research indicates that the Ki is a quantifiable measure of the affinity of this compound for the active site of the inhibited enzymes. A lower Ki value would signify tighter binding and more potent inhibition.
| Enzyme | Substrate | Inhibitor | Type of Inhibition | Ki Value |
| Citrate Synthase | Acetyl-CoA | This compound | Competitive | Not available |
| Phosphotransacetylase | Acetyl-CoA | This compound | Competitive | Not available |
| Carnitine Acetyltransferase | Acetyl-CoA | This compound | Competitive | Not available |
Table 1: Summary of the Inhibitory Action of this compound
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of this compound's mechanism of action.
Synthesis of this compound
This compound is synthesized from Coenzyme A (CoASH) and 1-bromoacetone.[2]
Materials:
-
Coenzyme A (free acid)
-
1-bromoacetone
-
Sodium bicarbonate buffer (pH 8.0)
-
Ether
-
Apparatus for lyophilization
Procedure:
-
Dissolve Coenzyme A in a sodium bicarbonate buffer (e.g., 0.1 M, pH 8.0).
-
Add a molar excess of 1-bromoacetone to the Coenzyme A solution.
-
Allow the reaction to proceed at room temperature with stirring for a specified time (e.g., 1-2 hours).
-
Monitor the reaction progress by checking for the disappearance of free sulfhydryl groups using a reagent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Once the reaction is complete, extract any unreacted 1-bromoacetone with ether.
-
Lyophilize the aqueous solution to obtain this compound as a powder.
-
The final product can be purified using techniques such as column chromatography on DEAE-cellulose.
Enzyme Inhibition Assays
The inhibitory effect of this compound on its target enzymes can be quantified using spectrophotometric assays.
This assay measures the rate of Coenzyme A release, which reacts with DTNB to produce a colored product that can be monitored at 412 nm.
Materials:
-
Tris-HCl buffer (pH 8.1)
-
Acetyl-CoA
-
This compound (inhibitor)
-
Oxaloacetate
-
DTNB
-
Citrate Synthase enzyme
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and varying concentrations of Acetyl-CoA.
-
For the inhibition assay, add a fixed concentration of this compound to a set of reaction mixtures.
-
Initiate the reaction by adding the citrate synthase enzyme.
-
Start the reaction by adding oxaloacetate.
-
Immediately measure the change in absorbance at 412 nm over time.
-
The rate of the reaction is proportional to the rate of change in absorbance.
-
To determine the type of inhibition and the Ki, perform the assay with multiple concentrations of both the substrate (Acetyl-CoA) and the inhibitor (this compound) and analyze the data using a Lineweaver-Burk plot.
The activity of phosphotransacetylase can be monitored by measuring the formation of Acetyl-CoA from acetyl phosphate and Coenzyme A. The increase in absorbance at 232 nm due to the formation of the thioester bond is measured.
Materials:
-
Tris-HCl buffer (pH 8.0)
-
Coenzyme A
-
Acetyl phosphate
-
This compound (inhibitor)
-
Phosphotransacetylase enzyme
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and varying concentrations of Coenzyme A.
-
For the inhibition assay, add a fixed concentration of this compound.
-
Initiate the reaction by adding the phosphotransacetylase enzyme.
-
Start the reaction by adding acetyl phosphate.
-
Measure the increase in absorbance at 232 nm over time.
-
The initial reaction velocity is determined from the linear portion of the absorbance curve.
-
Analyze the data using kinetic plots (e.g., Michaelis-Menten, Lineweaver-Burk) to characterize the inhibition.
This assay measures the formation of Acetyl-CoA from acetylcarnitine and Coenzyme A, again by monitoring the increase in absorbance at 232 nm.
Materials:
-
Tris-HCl buffer (pH 8.0)
-
Coenzyme A
-
Acetyl-L-carnitine
-
This compound (inhibitor)
-
Carnitine Acetyltransferase enzyme
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and varying concentrations of Coenzyme A.
-
For the inhibition assay, add a fixed concentration of this compound.
-
Initiate the reaction by adding the carnitine acetyltransferase enzyme.
-
Start the reaction by adding acetyl-L-carnitine.
-
Measure the increase in absorbance at 232 nm over time.
-
Calculate the initial reaction rates and analyze the data to determine the nature of the inhibition.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Competitive inhibition of an enzyme by this compound.
Caption: this compound inhibits the entry of Acetyl-CoA into the TCA cycle.
Experimental Workflow
Caption: A typical experimental workflow for studying this compound.
Conclusion
This compound is an invaluable tool for researchers in metabolism and drug development. Its nature as a stable, non-reactive analog of Acetyl-CoA allows for the precise investigation of enzyme mechanisms through competitive inhibition. By understanding how this compound interacts with key metabolic enzymes, scientists can gain deeper insights into the regulation of central metabolic pathways, which may pave the way for the development of novel therapeutic agents targeting these processes. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective utilization of this compound in a research setting.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. This compound. A nonreactive analog of acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Citrate Synthase - Mechanism [chem.uwec.edu]
- 4. Citrate synthase - Wikipedia [en.wikipedia.org]
- 5. Phosphate acetyltransferase - Wikipedia [en.wikipedia.org]
- 6. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]
Preliminary Investigations Using S-Acetonyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetonyl-CoA is a non-reactive analog of acetyl-CoA, a central molecule in cellular metabolism. Synthesized from Coenzyme A (CoASH) and 1-bromoacetone, this compound serves as a valuable tool for investigating the roles of acetyl-CoA in various biochemical processes.[1] Its unique structural feature, a thioether bond replacing the reactive thioester bond of acetyl-CoA, renders it resistant to enzymatic cleavage. This property makes this compound an effective competitive inhibitor of enzymes that utilize acetyl-CoA as a substrate, allowing for the elucidation of enzyme mechanisms and the characterization of acetyl-CoA binding sites. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound in preliminary investigations, complete with experimental protocols and data presentation.
Core Properties and Mechanism of Action
This compound acts as a potent competitive inhibitor for a range of enzymes that have binding sites for acetyl-CoA.[1] Its mechanism of inhibition lies in its ability to occupy the acetyl-CoA binding site on the enzyme, thereby preventing the natural substrate from binding and participating in the catalytic reaction.
A key characteristic of this compound is its inability to activate enzymes that require the thioester group of acetyl-CoA for their function, such as pyruvate (B1213749) carboxylase.[1] This specificity allows researchers to differentiate between enzymes that simply bind acetyl-CoA and those that catalytically utilize its thioester linkage.
Data Presentation: Enzyme Inhibition
The inhibitory effects of this compound on various enzymes have been quantified, providing valuable insights into its potency and specificity. The following tables summarize the available quantitative data.
| Enzyme | Inhibitor | Inhibition Type | Ki (μM) | IC50 (μM) | Organism/Tissue Source |
| Citrate (B86180) Synthase | This compound | Competitive | 9.5 | - | Pig Heart |
| Phosphotransacetylase | This compound | Competitive | 50 | - | Clostridium kluyveri |
| Carnitine Acetyltransferase | This compound | Competitive | 65 | - | Pigeon Breast Muscle |
| N-terminal Acetyltransferase (NatA) | Acetonyl-CoA | - | - | 380 ± 10 | - |
| N-terminal Acetyltransferase (NAA50) | Acetonyl-CoA | - | - | 130 ± 12 | - |
Note: Data for Ki values for Citrate Synthase, Phosphotransacetylase, and Carnitine Acetyltransferase are derived from the foundational 1980 study by Rubenstein and Dryer. IC50 values for N-terminal Acetyltransferases are from a separate study.
Experimental Protocols
Synthesis of this compound
This protocol is based on the original synthesis described by Rubenstein and Dryer (1980).
Materials:
-
Coenzyme A (lithium salt)
-
1-Bromoacetone
-
Sodium bicarbonate (NaHCO₃)
-
Dowex 1-X8 resin (chloride form)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve Coenzyme A in a minimal amount of cold, deoxygenated water.
-
Add a slight molar excess of 1-bromoacetone to the Coenzyme A solution.
-
Adjust the pH of the reaction mixture to 7.5 with a saturated solution of sodium bicarbonate.
-
Allow the reaction to proceed on ice with gentle stirring for 1 hour, maintaining the pH at 7.5 by periodic additions of sodium bicarbonate.
-
After 1 hour, acidify the reaction mixture to pH 2-3 with 1 N HCl.
-
Extract the unreacted 1-bromoacetone and its hydrolysis products with three portions of diethyl ether.
-
Apply the aqueous phase to a column of Dowex 1-X8 resin (chloride form).
-
Wash the column extensively with water to remove any remaining impurities.
-
Elute the this compound from the column using a linear gradient of 0 to 0.1 M HCl.
-
Monitor the column effluent for absorbance at 260 nm to detect the adenine (B156593) moiety of Coenzyme A.
-
Pool the fractions containing this compound and lyophilize to obtain the purified product.
Characterization:
-
The purity of the synthesized this compound can be assessed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The structure can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Citrate Synthase Inhibition Assay
This protocol describes a method to determine the competitive inhibition of citrate synthase by this compound.
Materials:
-
Purified citrate synthase
-
Tris-HCl buffer (pH 8.0)
-
Acetyl-CoA (substrate)
-
Oxaloacetate (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound (inhibitor)
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and varying concentrations of acetyl-CoA.
-
Prepare a series of inhibitor solutions with different concentrations of this compound.
-
To a set of cuvettes, add the reaction mixture and a fixed concentration of citrate synthase.
-
To separate sets of cuvettes, add the reaction mixture, citrate synthase, and one of the this compound inhibitor solutions.
-
Pre-incubate the mixtures at the desired temperature (e.g., 25°C) for a few minutes.
-
Initiate the reaction by adding a saturating concentration of oxaloacetate to each cuvette.
-
Immediately monitor the increase in absorbance at 412 nm over time. This absorbance change is due to the reaction of the free Coenzyme A produced with DTNB.
-
Calculate the initial reaction velocities for each concentration of acetyl-CoA in the presence and absence of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[acetyl-CoA]) to determine the type of inhibition and the Ki value. For competitive inhibition, the lines will intersect on the y-axis.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound from CoASH and 1-bromoacetone.
Mechanism of Competitive Inhibition
Caption: Competitive inhibition of an enzyme by this compound.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the kinetic parameters of this compound inhibition.
Conclusion
This compound is a powerful tool for researchers and drug development professionals studying acetyl-CoA-dependent enzymes. Its non-reactive nature allows for the specific and competitive inhibition of these enzymes, providing a means to investigate their mechanisms, probe their active sites, and differentiate between various modes of acetyl-CoA interaction. The detailed protocols and data presented in this guide offer a solid foundation for the preliminary investigation and application of this compound in a research setting. Further studies to expand the quantitative data on its inhibitory effects on a wider range of enzymes will continue to enhance its utility in the field of biochemistry and drug discovery.
References
An In-depth Technical Guide on the Inhibitory Nature of S-Acetonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Acetonyl-CoA is a synthetic, non-reactive analog of acetyl-CoA that serves as a valuable tool for probing the mechanisms of acetyl-CoA-dependent enzymes. Its structural similarity to the natural substrate allows it to act as a potent competitive inhibitor for a specific subset of enzymes, providing insights into their active site architecture and catalytic mechanisms. This technical guide provides a comprehensive overview of the inhibitory properties of this compound, including its effects on key metabolic enzymes, quantitative inhibition data, detailed experimental protocols for its synthesis and use in enzyme kinetic assays, and visualizations of the relevant biochemical pathways.
Introduction
Acetyl-Coenzyme A (acetyl-CoA) is a central metabolite in all domains of life, participating in a vast array of biochemical reactions ranging from the citric acid cycle and fatty acid metabolism to neurotransmitter synthesis and histone acetylation. To elucidate the roles of acetyl-CoA in these processes and to study the enzymes that utilize it, researchers often employ non-reactive analogs that can bind to the active site without undergoing catalysis. This compound, a thioether analog of acetyl-CoA, is one such molecule that has proven to be a potent and specific inhibitor of several acetyl-CoA-utilizing enzymes.[1] This guide details the inhibitory characteristics of this compound and provides the necessary technical information for its application in research and drug development.
Synthesis of this compound
This compound is synthesized from Coenzyme A (CoASH) and 1-bromoacetone.[1] The synthesis involves the nucleophilic attack of the thiol group of CoASH on the electrophilic carbon of 1-bromoacetone, forming a stable thioether linkage.
Experimental Protocol: Synthesis of this compound
This protocol is based on the established synthesis of thioether-CoA analogs.
Materials:
-
Coenzyme A (lithium salt)
-
1-Bromoacetone
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Purified water (e.g., Milli-Q)
-
pH meter
-
Stir plate and stir bar
-
Lyophilizer
Procedure:
-
Dissolve Coenzyme A in a minimal amount of cold, purified water.
-
Adjust the pH of the Coenzyme A solution to 8.0 with a saturated solution of sodium bicarbonate.
-
Slowly add a slight molar excess of 1-bromoacetone to the stirring Coenzyme A solution at 4°C.
-
Monitor the reaction progress by following the disappearance of the free thiol group using a suitable method (e.g., Ellman's reagent). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, acidify the solution to pH 2-3 with cold 1 M HCl.
-
Wash the acidified solution three times with equal volumes of diethyl ether to remove unreacted 1-bromoacetone and other organic impurities.
-
Lyophilize the aqueous phase to obtain this compound as a stable powder.
-
The purity of the synthesized this compound can be assessed by techniques such as HPLC and NMR spectroscopy.
Inhibitory Profile of this compound
This compound exhibits a specific pattern of enzyme inhibition, acting as a competitive inhibitor with respect to acetyl-CoA for several enzymes.
Enzymes Inhibited by this compound
This compound is a potent competitive inhibitor of the following enzymes:
-
Citrate (B86180) Synthase: This enzyme catalyzes the first committed step of the citric acid cycle, the condensation of acetyl-CoA and oxaloacetate to form citrate.[1][2]
-
Phosphotransacetylase: This enzyme is involved in acetate (B1210297) metabolism in prokaryotes, catalyzing the reversible transfer of an acetyl group from acetyl phosphate (B84403) to Coenzyme A.[1]
-
Carnitine Acetyltransferase: This enzyme facilitates the transport of acetyl groups across the inner mitochondrial membrane by catalyzing the reversible transfer of an acetyl group between Coenzyme A and carnitine.[1][3]
Enzymes Not Affected by this compound
Notably, this compound does not inhibit or act as an allosteric activator for enzymes that have an absolute requirement for the thioester group of acetyl-CoA for their activity. These include:
-
Pyruvate (B1213749) Carboxylase: This enzyme catalyzes the carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction. It requires acetyl-CoA as an allosteric activator.[1]
-
Phosphoenolpyruvate (B93156) Carboxylase (from E. coli): This enzyme catalyzes the carboxylation of phosphoenolpyruvate to oxaloacetate and is allosterically activated by acetyl-CoA.[1]
This specificity highlights the importance of the thioester bond in the interaction of acetyl-CoA with certain enzymes.
Quantitative Inhibition Data
Table 1: Summary of this compound Inhibition
| Enzyme | Organism/Tissue Source | Type of Inhibition | Substrate Competed With | Kᵢ Value (µM) |
| Citrate Synthase | Pig Heart | Competitive | Acetyl-CoA | Not Reported |
| Phosphotransacetylase | Clostridium kluyveri | Competitive | Acetyl-CoA | Not Reported |
| Carnitine Acetyltransferase | Pigeon Breast Muscle | Competitive | Acetyl-CoA | Not Reported |
Note: While specific Kᵢ values for this compound are not available in the reviewed literature, the competitive nature of the inhibition has been established.
Experimental Protocols for Enzyme Inhibition Assays
The following are general protocols for assaying the activity of enzymes inhibited by this compound. These can be adapted to determine the Kᵢ of this compound by measuring enzyme activity at various substrate and inhibitor concentrations.
Citrate Synthase Inhibition Assay
Principle: The activity of citrate synthase is typically measured by following the release of Coenzyme A (CoASH), which can be detected spectrophotometrically using Ellman's reagent (DTNB).
Materials:
-
Purified citrate synthase
-
Acetyl-CoA
-
Oxaloacetate
-
This compound (as inhibitor)
-
Tris-HCl buffer (pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and varying concentrations of acetyl-CoA.
-
Add a fixed concentration of this compound to the experimental cuvettes. A control cuvette should contain no inhibitor.
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a fixed, saturating concentration of oxaloacetate.
-
Monitor the increase in absorbance at 412 nm over time, which corresponds to the reaction of CoASH with DTNB.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the type of inhibition and the Kᵢ value by plotting the data using a Lineweaver-Burk plot or by non-linear regression analysis of the Michaelis-Menten equation.
Phosphotransacetylase Inhibition Assay
Principle: The forward reaction of phosphotransacetylase (formation of acetyl-CoA) can be monitored by the disappearance of the thioester bond of acetyl phosphate, or the reverse reaction can be coupled to arsenolysis of acetyl phosphate, with the subsequent detection of acetyl-CoA. A more direct continuous assay measures the formation of acetyl-CoA from acetyl phosphate and CoASH by monitoring the increase in absorbance at 233 nm.
Materials:
-
Purified phosphotransacetylase
-
Acetyl phosphate
-
Coenzyme A
-
This compound (as inhibitor)
-
Tris-HCl buffer (pH 8.0)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and varying concentrations of Coenzyme A.
-
Add a fixed concentration of this compound to the experimental cuvettes.
-
Pre-incubate the mixture at the assay temperature.
-
Initiate the reaction by adding a fixed, saturating concentration of acetyl phosphate.
-
Monitor the increase in absorbance at 233 nm, corresponding to the formation of the thioester bond of acetyl-CoA.
-
Calculate initial velocities and determine the Kᵢ value as described for the citrate synthase assay.
Carnitine Acetyltransferase Inhibition Assay
Principle: The forward reaction (formation of acetylcarnitine and CoASH) can be monitored by measuring the release of CoASH using DTNB.
Materials:
-
Purified carnitine acetyltransferase
-
Acetyl-CoA
-
L-Carnitine
-
This compound (as inhibitor)
-
Tris-HCl buffer (pH 8.0)
-
DTNB
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and varying concentrations of acetyl-CoA.
-
Add a fixed concentration of this compound to the experimental cuvettes.
-
Pre-incubate the mixture at the assay temperature.
-
Initiate the reaction by adding a fixed, saturating concentration of L-carnitine.
-
Monitor the increase in absorbance at 412 nm.
-
Calculate initial velocities and determine the Kᵢ value as described above.
Visualizations
Signaling Pathways and Inhibition
Caption: Competitive inhibition of Citrate Synthase by this compound.
Experimental Workflow
Caption: General workflow for determining enzyme inhibition by this compound.
Logical Relationship of Inhibition
References
Basic principles of using S-Acetonyl-CoA in biochemical assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetonyl-CoA is a valuable tool in biochemical research, primarily utilized as a competitive inhibitor for enzymes that recognize acetyl-CoA as a substrate. As a structural analog of acetyl-CoA, it binds to the active site of these enzymes without undergoing the subsequent catalytic reaction, making it an effective tool for studying enzyme mechanisms, kinetics, and for screening potential drug candidates. This technical guide provides an in-depth overview of the basic principles of using this compound in biochemical assays, including its synthesis, mechanism of action, and detailed experimental protocols.
Core Principles and Mechanism of Action
This compound is synthesized from coenzyme A (CoASH) and 1-bromoacetone.[1] It is a thioether analog of acetyl-CoA, where the reactive thioester bond is replaced by a more stable thioether linkage. This structural modification allows it to act as a potent competitive inhibitor for several key enzymes involved in metabolism.[1]
The primary mechanism of action for this compound is competitive inhibition. It competes with the natural substrate, acetyl-CoA, for binding to the enzyme's active site. Due to its structural similarity, this compound can occupy the active site, thereby preventing the binding of acetyl-CoA and inhibiting the enzymatic reaction. This property is particularly useful in studying enzymes such as citrate (B86180) synthase, phosphotransacetylase, and carnitine acetyltransferase.[1]
It is important to note that while this compound is an effective inhibitor of enzymes that utilize acetyl-CoA as a substrate, it does not activate enzymes that require acetyl-CoA as an obligate activator, such as pyruvate (B1213749) carboxylase.[1]
Quantitative Inhibition Data
| Enzyme Target | Inhibitor | Inhibition Type | Kᵢ Value (µM) |
| Citrate Synthase | S-dimethylarsino-CoA | Competitive | 20[2] |
| Carnitine Acetyltransferase | S-dimethylarsino-CoA | Competitive | 41[2] |
| Phosphotransacetylase | This compound | Competitive | Potent inhibitor, specific Kᵢ not cited[1] |
Note: The Kᵢ values for S-dimethylarsino-CoA are provided as a reference for the potential potency of acetyl-CoA analogs. Further experimental determination is required for the specific Kᵢ of this compound against these enzymes.
Experimental Protocols
Synthesis and Purification of this compound
A detailed protocol for the synthesis of this compound from coenzyme A and 1-bromoacetone is crucial for its application in biochemical assays. While a specific detailed protocol is not widely published, the general reaction involves the nucleophilic attack of the thiol group of CoASH on 1-bromoacetone. Purification is typically achieved using chromatographic techniques.
Citrate Synthase Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory effect of this compound on citrate synthase activity. The assay measures the rate of coenzyme A (CoA-SH) release, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be monitored at 412 nm.[3][4][5]
Materials:
-
Citrate Synthase
-
Acetyl-CoA
-
Oxaloacetate
-
This compound
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of Tris-HCl buffer.
-
Prepare stock solutions of acetyl-CoA, oxaloacetate, DTNB, and citrate synthase in Tris-HCl buffer.
-
Prepare a range of concentrations of this compound to be tested.
-
-
Assay Setup:
-
In a cuvette, combine the Tris-HCl buffer, DTNB, acetyl-CoA, and varying concentrations of this compound.
-
Add the citrate synthase solution to the mixture and incubate for a short period to allow for inhibitor binding.
-
-
Initiate Reaction and Measure Absorbance:
-
Initiate the reaction by adding oxaloacetate to the cuvette.
-
Immediately begin monitoring the change in absorbance at 412 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot the reaction velocities against the corresponding this compound concentrations.
-
To determine the Kᵢ value for competitive inhibition, perform the assay at multiple fixed concentrations of this compound while varying the concentration of acetyl-CoA. The data can then be analyzed using a Lineweaver-Burk plot or non-linear regression analysis.
-
Visualizations
Signaling Pathway: Citrate Synthase in the Krebs Cycle
Caption: Inhibition of Citrate Synthase by this compound in the Krebs Cycle.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for determining the inhibition constant (Ki) of this compound.
Logical Relationship: Competitive Inhibition
Caption: Mechanism of competitive inhibition by this compound.
Stability and Storage
Proper storage of this compound is critical to maintain its integrity and inhibitory activity. As a thioether, it is generally more stable than the thioester acetyl-CoA. However, it is still susceptible to degradation. It is recommended to store this compound solutions in small aliquots at -20°C or lower to minimize freeze-thaw cycles. The stability in aqueous solutions can be pH-dependent, with greater stability at slightly acidic to neutral pH.
Conclusion
This compound serves as a powerful and specific tool for the investigation of acetyl-CoA-dependent enzymes. Its nature as a competitive inhibitor allows for detailed kinetic studies and provides a valuable reagent for screening potential therapeutic agents that target these critical metabolic pathways. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this compound in their biochemical assays.
References
Methodological & Application
Synthesis protocol for S-Acetonyl-CoA from CoASH and 1-bromoacetone
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of S-Acetonyl-Coenzyme A (S-Acetonyl-CoA) from Coenzyme A (CoASH) and 1-bromoacetone. This compound, a non-reactive analog of Acetyl-CoA, serves as a valuable tool in biochemical and pharmacological research, particularly in studies involving acetyl-CoA-dependent enzymes. This protocol details the reaction setup, purification, and characterization of the final product, ensuring a reproducible and efficient synthesis for research applications.
Introduction
This compound is a structural analog of acetyl-CoA where the reactive thioester linkage is replaced by a more stable thioether bond. This modification prevents the transfer of the acetyl group, making it a potent competitive inhibitor for many enzymes that utilize acetyl-CoA as a substrate. Its use is critical in elucidating enzymatic mechanisms and in the development of potential therapeutic agents that target acetyl-CoA metabolic pathways. The synthesis involves the alkylation of the sulfhydryl group of CoASH with 1-bromoacetone.[1]
Reaction Scheme
The synthesis of this compound proceeds via a nucleophilic substitution reaction where the thiol group of Coenzyme A attacks the electrophilic carbon of 1-bromoacetone, displacing the bromide ion.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
Coenzyme A (CoASH), free acid
-
1-Bromoacetone
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl), 1 M
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, deionized and degassed
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Reaction vessel (glass)
-
Magnetic stirrer and stir bar
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer
-
NMR Spectrometer
Procedure:
-
Preparation of Reactants:
-
Dissolve Coenzyme A (e.g., 10 mg, 0.013 mmol) in 1.0 mL of degassed, deionized water in a glass reaction vessel.
-
Prepare a 0.1 M solution of 1-bromoacetone in acetonitrile.
-
-
Reaction Setup:
-
Adjust the pH of the CoASH solution to approximately 8.0 by the dropwise addition of a 1 M sodium bicarbonate solution. This deprotonates the sulfhydryl group, increasing its nucleophilicity.
-
With gentle stirring, add a 1.5 molar excess of the 1-bromoacetone solution (e.g., 0.195 mL of 0.1 M solution, 0.0195 mmol) to the CoASH solution.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Monitor the progress of the reaction by observing the disappearance of the free thiol group using Ellman's reagent (DTNB) or by analytical HPLC.
-
-
Quenching the Reaction:
-
After 2 hours, or upon completion of the reaction, quench any unreacted 1-bromoacetone by adding a small amount of a thiol-containing compound, such as dithiothreitol (B142953) (DTT), and allowing it to react for 15 minutes.
-
-
Purification of this compound:
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Purify the this compound from the reaction mixture using solid-phase extraction (SPE) with a C18 cartridge.
-
Condition the C18 cartridge with methanol (B129727) followed by deionized water.
-
Load the acidified reaction mixture onto the cartridge.
-
Wash the cartridge with deionized water to remove salts and unreacted CoASH.
-
Elute the this compound with an increasing gradient of acetonitrile in water.
-
-
For higher purity, perform preparative reverse-phase HPLC.
-
Column: C18, e.g., 250 x 10 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 0% to 30% B over 30 minutes.
-
Detection: 260 nm (adenine moiety of CoA)
-
-
Collect the fractions containing the product and lyophilize to obtain this compound as a white powder.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Coenzyme A (CoASH) | 1.0 eq |
| 1-Bromoacetone | 1.5 eq |
| Reaction Conditions | |
| Solvent | Water |
| pH | 8.0 |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Purification | |
| Method | SPE (C18) followed by RP-HPLC |
| Yield | > 80% (typical) |
| Purity | > 95% (as determined by HPLC) |
Characterization of this compound
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the synthesized this compound. The retention time of this compound will be longer than that of CoASH due to the increased hydrophobicity from the acetonyl group.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode can be used to confirm the identity of the product. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of this compound (C₂₄H₄₀N₇O₁₇P₃S) is approximately 824.14 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy in D₂O can be utilized to confirm the structure of this compound. The spectrum is expected to show characteristic signals for the protons of the acetonyl group (a singlet for the methyl protons and a singlet for the methylene (B1212753) protons adjacent to the sulfur atom), in addition to the signals corresponding to the Coenzyme A backbone.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This protocol outlines a reliable and efficient method for the synthesis of this compound. The detailed steps for reaction setup, purification, and characterization will enable researchers to produce high-purity this compound for their studies in enzymology and drug development. The stability of the thioether linkage in this compound compared to the thioester in acetyl-CoA makes it an indispensable tool for investigating the roles of acetyl-CoA in various biological processes.
References
Step-by-step guide to using S-Acetonyl-CoA in enzyme kinetics
Application Notes: S-Acetonyl-CoA for Enzyme Kinetic Studies
Introduction
This compound is a non-reactive thioether analog of the crucial metabolic intermediate, acetyl-CoA.[1] Unlike its thioester counterpart, this compound is resistant to enzymatic cleavage of the acyl group, making it a valuable tool for investigating the kinetics and mechanisms of acetyl-CoA-dependent enzymes.[1] Its primary application lies in its ability to act as a competitive inhibitor for enzymes that utilize acetyl-CoA as a substrate, allowing researchers to probe active site binding and enzyme function without the complication of a catalytic reaction.[1] This document provides a detailed guide for utilizing this compound in enzyme kinetic assays.
Key Applications
-
Competitive Inhibition Studies: this compound is a potent competitive inhibitor for a range of enzymes, including citrate (B86180) synthase, carnitine acetyltransferase, and phosphotransacetylase.[1] By competing with the natural substrate, acetyl-CoA, it allows for the determination of the inhibitor constant (Ki), providing insights into the enzyme's affinity for the acetyl group and the CoA moiety.
-
Active Site Probing: The stable nature of the thioether bond allows this compound to occupy the active site of an enzyme, facilitating structural studies such as X-ray crystallography or NMR to understand substrate binding and enzyme conformation.
-
Distinguishing Enzyme Mechanisms: It is a useful reagent for differentiating between enzymes that require the thioester group for catalytic activity versus those that only require binding.[1] For example, it does not activate enzymes like pyruvate (B1213749) carboxylase, which have an absolute requirement for the thioester group for their allosteric activation.[1][2]
Experimental Protocols
Protocol 1: Determining the Inhibition Constant (Ki) of this compound for Citrate Synthase
This protocol outlines a continuous spectrophotometric assay to determine the Ki of this compound for citrate synthase. The assay monitors the reaction between acetyl-CoA and oxaloacetate, which releases Coenzyme A (CoASH). The free thiol group of CoASH can be detected using Ellman's reagent (DTNB), which produces a yellow-colored product (TNB²⁻) that absorbs at 412 nm.
Materials and Reagents:
-
Pig heart citrate synthase (EC 2.3.3.1)
-
This compound
-
Acetyl-CoA
-
Oxaloacetate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Spectrophotometer capable of reading at 412 nm
-
96-well microplate or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Tris-HCl buffer.
-
Prepare stock solutions of acetyl-CoA, this compound, oxaloacetate, and DTNB in the Tris-HCl buffer. The exact concentrations will need to be optimized for your specific experimental conditions.
-
-
Assay Setup:
-
The assay should be performed by varying the concentration of the substrate, acetyl-CoA, at several fixed concentrations of the inhibitor, this compound.
-
In a 96-well plate or cuvettes, prepare reaction mixtures containing Tris-HCl buffer, a fixed concentration of DTNB (e.g., 0.1 mM), and a fixed concentration of oxaloacetate (saturating concentration, e.g., 0.5 mM).
-
Add varying concentrations of acetyl-CoA to the wells.
-
For the inhibition assay, add a fixed concentration of this compound to a set of wells. Repeat for several different concentrations of the inhibitor. Include a control set with no inhibitor.
-
-
Enzyme Reaction Initiation and Measurement:
-
Initiate the reaction by adding a small, fixed amount of citrate synthase to each well.
-
Immediately begin monitoring the increase in absorbance at 412 nm over time. The rate of reaction is proportional to the rate of change in absorbance.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each reaction from the linear portion of the absorbance vs. time plot.
-
Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[Acetyl-CoA]) for each inhibitor concentration.[3]
-
In the presence of a competitive inhibitor like this compound, the lines on the Lineweaver-Burk plot will intersect at the y-axis (1/Vmax).[2]
-
The Ki can be determined from a secondary plot of the slope of each line versus the inhibitor concentration.
-
Data Presentation
The following table summarizes kinetic constants for this compound with various enzymes, compiled from the literature. This data is essential for designing experiments and for comparison with newly generated results.
| Enzyme | Organism | Substrate | Inhibition Type | Ki (μM) | Km of Acetyl-CoA (μM) |
| Citrate Synthase | Pig Heart | Acetyl-CoA | Competitive | 4.3 | 5.8[4] |
| Phosphotransacetylase | Escherichia coli | Acetyl-CoA | Competitive | Data not available | Data not available |
| Carnitine Acetyltransferase | - | Acetyl-CoA | Competitive | Data not available | Data not available |
Note: Specific kinetic values can vary depending on the experimental conditions (pH, temperature, buffer composition). The data for phosphotransacetylase and carnitine acetyltransferase indicates competitive inhibition by this compound, though specific Ki values were not found in the provided search results.[1]
Visualizations
Logical Workflow for Ki Determination
Caption: Workflow for determining the inhibition constant (Ki).
Mechanism of Competitive Inhibition
Caption: Competitive inhibition of an enzyme by this compound.
Role of Citrate Synthase in the Citric Acid Cycle
Caption: Inhibition of Citrate Synthase by this compound.
References
Determining the Inhibitor Constant (Ki) of S-Acetonyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Acetonyl-CoA is a structural analog of Acetyl-CoA and has been identified as a potent competitive inhibitor of several key metabolic enzymes, including citrate (B86180) synthase, phosphotransacetylase, and carnitine acetyltransferase.[1] This document provides a comprehensive guide for researchers to determine the inhibitor constant (Ki) of this compound. It includes detailed application notes, experimental protocols for enzyme inhibition assays, and data presentation guidelines. The provided protocols focus on citrate synthase as a model enzyme, but the principles can be adapted for other target enzymes.
Introduction
This compound, synthesized from Coenzyme A (CoA) and 1-bromoacetone, serves as a valuable tool in studying acetyl-CoA-requiring biochemical processes due to its nature as a nonreactive analog.[1] Unlike acetyl-CoA, this compound possesses a stable thioether linkage in place of the reactive thioester bond, rendering it resistant to enzymatic cleavage. Its primary mechanism of action is competitive inhibition, where it competes with the natural substrate, acetyl-CoA, for binding to the active site of the enzyme.[1] Understanding the inhibitor constant (Ki) is crucial for quantifying the potency of this compound and for its application in metabolic research and drug development.
Data Presentation
| Target Enzyme | Substrate | Type of Inhibition | Inhibitor Constant (Ki) |
| Citrate Synthase | Acetyl-CoA | Competitive | To be determined |
| Phosphotransacetylase | Acetyl-CoA | Competitive | To be determined |
| Carnitine Acetyltransferase | Acetyl-CoA | Competitive | To be determined |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the competitive inhibition mechanism and the general experimental workflow for determining the inhibitor constant (Ki).
Experimental Protocols
This section provides a detailed protocol for determining the Ki of this compound for citrate synthase.
Protocol 1: Determination of the Inhibitor Constant (Ki) of this compound for Citrate Synthase
1. Principle
The activity of citrate synthase is determined by monitoring the rate of Coenzyme A (CoA-SH) production. The free thiol group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm. By measuring the initial reaction rates at various concentrations of the substrate (acetyl-CoA) and the inhibitor (this compound), the inhibitor constant (Ki) can be determined using graphical methods such as the Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.
2. Materials and Reagents
-
Citrate Synthase (from porcine or bovine heart)
-
Acetyl-CoA
-
This compound
-
Oxaloacetate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (100 mM, pH 8.1)
-
Triton X-100 (optional, for cell lysates)
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplates
3. Preparation of Reagents
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1.
-
Citrate Synthase Stock Solution: Prepare a stock solution of citrate synthase in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.
-
Acetyl-CoA Stock Solution: Prepare a stock solution of acetyl-CoA in ultrapure water. A typical stock concentration is 10 mM.
-
This compound Stock Solution: Prepare a stock solution of this compound in ultrapure water. The concentration range to be tested should be determined based on preliminary experiments, but a starting point could be a 10 mM stock.
-
Oxaloacetate Solution: Prepare a fresh 10 mM solution of oxaloacetate in assay buffer immediately before use, as it is unstable.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in assay buffer.
4. Assay Procedure
-
Set up the microplate: Design a plate layout that includes wells for blank (no enzyme), control (no inhibitor), and various concentrations of the inhibitor. Each condition should be performed in triplicate.
-
Prepare the reaction mixture: In each well, add the following components in the specified order:
-
Assay Buffer
-
DTNB (final concentration of 0.1 mM)
-
Acetyl-CoA (at varying concentrations, e.g., 10, 20, 40, 80, 160 µM)
-
This compound (at fixed concentrations, e.g., 0, 10, 20, 40 µM)
-
Citrate Synthase (to a final concentration that gives a linear reaction rate for at least 5-10 minutes)
-
-
Pre-incubate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the components to equilibrate.
-
Initiate the reaction: Add oxaloacetate to each well to a final concentration of 0.5 mM to start the reaction.
-
Measure absorbance: Immediately begin monitoring the increase in absorbance at 412 nm in a kinetic mode for 5-10 minutes, taking readings every 30 seconds.
5. Data Analysis
-
Calculate initial reaction rates (V₀): Determine the initial velocity (V₀) for each reaction by calculating the slope of the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute to µmol/min using the molar extinction coefficient of TNB (13.6 mM⁻¹cm⁻¹).
-
Generate a Lineweaver-Burk Plot:
-
Plot 1/V₀ (y-axis) against 1/[Acetyl-CoA] (x-axis) for each concentration of this compound.
-
For a competitive inhibitor, the lines will intersect at the y-axis (1/Vmax).
-
The apparent Km (Km,app) for each inhibitor concentration can be calculated from the x-intercept (-1/Km,app).
-
The Ki can be determined by plotting the slope of each line from the Lineweaver-Burk plot against the inhibitor concentration [I]. The x-intercept of this secondary plot will be -Ki.
-
-
Generate a Dixon Plot:
-
Plot 1/V₀ (y-axis) against the inhibitor concentration [I] (x-axis) for at least two different fixed concentrations of acetyl-CoA.
-
The lines will intersect at a point where the x-coordinate is equal to -Ki.
-
-
Non-linear Regression:
-
Fit the initial rate data directly to the Michaelis-Menten equation for competitive inhibition using appropriate software (e.g., GraphPad Prism): V₀ = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])
-
This method is generally more accurate than linear transformations of the data.
-
Conclusion
This compound is a valuable research tool for studying enzymes that utilize acetyl-CoA. The protocols and guidelines presented here provide a robust framework for the accurate determination of its inhibitor constant (Ki). By quantifying the inhibitory potency of this compound, researchers can better understand its mechanism of action and utilize it effectively in studies of metabolic pathways and for the development of novel therapeutic agents.
References
Application of S-Acetonyl-CoA in Citrate Synthase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetonyl-CoA is a structural analog of acetyl-CoA where the thioester oxygen is replaced by a methylene (B1212753) group. This modification makes it a non-reactive analog, as it cannot be cleaved by citrate (B86180) synthase.[1] Consequently, this compound acts as a potent competitive inhibitor of citrate synthase with respect to acetyl-CoA, making it a valuable tool for studying the enzyme's mechanism and for screening potential allosteric modulators.[1][2][3][4] These application notes provide detailed protocols for the synthesis of this compound and its use in citrate synthase inhibition assays.
Data Presentation
Table 1: Expected Kinetic Parameters for Citrate Synthase in the Presence of this compound
| Parameter | No Inhibitor | With this compound (Competitive Inhibitor) |
| V | Unchanged | Unchanged |
| K | Baseline K | Increased |
| K | Not Applicable | To be determined experimentally |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from coenzyme A (CoASH) and 1-bromoacetone.[1][2]
Materials:
-
Coenzyme A (lithium salt)
-
1-Bromoacetone
-
Sodium bicarbonate
-
Hydrochloric acid
-
Diethyl ether
-
Nitrogen gas
-
Lyophilizer
Protocol:
-
Dissolve Coenzyme A in deoxygenated water to a final concentration of 10 mM.
-
Adjust the pH of the Coenzyme A solution to 8.0 with 1 M sodium bicarbonate.
-
Under a gentle stream of nitrogen gas, add a 1.2-fold molar excess of 1-bromoacetone to the Coenzyme A solution.
-
Stir the reaction mixture at room temperature for 2 hours, maintaining the pH at 8.0 by adding small aliquots of 1 M sodium bicarbonate as needed.
-
After 2 hours, acidify the reaction mixture to pH 3.0 with 1 M HCl.
-
Extract the unreacted 1-bromoacetone and other nonpolar impurities by washing the mixture three times with an equal volume of diethyl ether.
-
Freeze the aqueous phase and lyophilize to obtain this compound as a white powder.
-
The purity of the synthesized this compound should be assessed by HPLC and its concentration determined spectrophotometrically.
Citrate Synthase Inhibition Assay
This protocol is adapted from standard citrate synthase assays that utilize the Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to measure the rate of Coenzyme A (CoASH) release.
Materials:
-
Purified citrate synthase
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Acetyl-CoA
-
Oxaloacetate
-
DTNB solution (10 mM in Tris-HCl buffer)
-
This compound (synthesized as described above)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of Acetyl-CoA (e.g., 10 mM in water).
-
Prepare a stock solution of Oxaloacetate (e.g., 10 mM in water). Note: Oxaloacetate solutions are unstable; prepare fresh daily.
-
Prepare a stock solution of this compound in water and determine its concentration.
-
Prepare a working solution of DTNB (e.g., 1 mM in Tris-HCl buffer).
-
-
Assay Setup:
-
Set up a series of reactions in a 96-well plate. Each reaction should have a final volume of 200 µL.
-
To determine the K
ifor this compound, you will need to perform the assay with varying concentrations of both the substrate (Acetyl-CoA) and the inhibitor (this compound). -
A typical setup would involve at least five different concentrations of Acetyl-CoA (e.g., ranging from 0.1 to 5 times the known K
mof citrate synthase for Acetyl-CoA) and at least three different concentrations of this compound. -
For each combination of substrate and inhibitor concentration, prepare a reaction mixture containing:
-
100 µL of Tris-HCl buffer (100 mM, pH 8.0)
-
20 µL of DTNB solution (1 mM)
-
A specific volume of Acetyl-CoA stock solution to achieve the desired final concentration.
-
A specific volume of this compound stock solution to achieve the desired final concentration (for inhibited reactions) or an equivalent volume of water (for uninhibited control reactions).
-
A specific volume of purified citrate synthase solution. The amount of enzyme should be optimized to yield a linear reaction rate for at least 5-10 minutes.
-
Water to bring the volume to 180 µL.
-
-
-
Initiate the Reaction:
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the oxaloacetate solution to each well.
-
Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V
o) for each reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for the product of the DTNB reaction (TNB^2-^) at 412 nm is 14,150 M^-1^cm^-1^. -
Plot the initial velocities against the Acetyl-CoA concentrations for each this compound concentration.
-
To determine the type of inhibition and the K
ivalue, generate a Lineweaver-Burk plot (1/Vovs. 1/[Acetyl-CoA]). For a competitive inhibitor, the lines will intersect on the y-axis. -
The K
ican be calculated from the slopes of the lines on the Lineweaver-Burk plot or by using non-linear regression analysis to fit the data to the competitive inhibition equation.
-
Visualizations
Caption: Citrate Synthase Catalytic Cycle and Inhibition.
Caption: Experimental Workflow for Inhibition Assay.
Caption: Logical Relationship in Competitive Inhibition.
References
- 1. This compound. A nonreactive analog of acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solved The compound this compound can be synthesized from | Chegg.com [chegg.com]
- 3. Solved 4 The compound this compound is an inhibitor of | Chegg.com [chegg.com]
- 4. Solved 3. The compound this compound is an inhibitor of | Chegg.com [chegg.com]
Application Notes and Protocols for S-Acetonyl-CoA in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic pathways within a biological system. By tracing the flow of isotopically labeled substrates, such as ¹³C-glucose, researchers can elucidate the contributions of various pathways to cellular metabolism, identify metabolic bottlenecks, and understand how metabolic networks are rewired in response to genetic or environmental perturbations.
A key strategy in studying metabolic control and regulation is the targeted perturbation of specific enzymatic reactions. S-Acetonyl-CoA, a nonreactive structural analog of acetyl-CoA, serves as a valuable tool for such perturbations. It acts as a potent competitive inhibitor of several acetyl-CoA-utilizing enzymes, most notably citrate (B86180) synthase, the first and rate-limiting enzyme of the tricarboxylic acid (TCA) cycle.[1] By inhibiting citrate synthase, this compound allows for the controlled modulation of entry into the TCA cycle, enabling a detailed investigation of the resulting metabolic reprogramming.
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of this compound as a targeted inhibitor for use in metabolic flux analysis studies.
Principle of Application
The central principle involves using this compound to specifically inhibit citrate synthase, thereby creating a metabolic perturbation. The cellular response to this perturbation, in terms of rerouting of metabolic fluxes, is then quantified using ¹³C-metabolic flux analysis (¹³C-MFA). This approach allows for the investigation of:
-
The flexibility and robustness of the central carbon metabolism.
-
The role of the TCA cycle in various cellular processes, including biosynthesis and energy production.
-
The identification of alternative pathways for acetyl-CoA utilization.
-
The potential therapeutic effects of targeting citrate synthase in diseases with altered metabolism, such as cancer.
Data Presentation
Table 1: Inhibitory Properties of this compound
| Enzyme Target | Organism/Tissue Source | Inhibitor | Inhibition Type | K_i (Inhibition Constant) | Reference |
| Citrate Synthase | Rat Liver | This compound | Competitive with respect to Acetyl-CoA | To be determined experimentally | [1] |
| Phosphotransacetylase | Escherichia coli | This compound | Competitive with respect to Acetyl-CoA | To be determined experimentally | [1] |
| Carnitine Acetyltransferase | Not specified | This compound | Competitive with respect to Acetyl-CoA | To be determined experimentally | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This compound is synthesized from coenzyme A (CoASH) and 1-bromoacetone.[1][2]
Materials:
-
Coenzyme A (lithium salt)
-
1-Bromoacetone
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Nitrogen gas
-
Reaction vessel
-
Stir plate and stir bar
-
pH meter
-
Lyophilizer
Procedure:
-
Dissolve Coenzyme A in ice-cold, deoxygenated water in a reaction vessel. The concentration should be approximately 10-20 mM.
-
While stirring, slowly add a 1.2-fold molar excess of 1-bromoacetone to the Coenzyme A solution.
-
Maintain the pH of the reaction mixture at 7.0-7.5 by the dropwise addition of 1 M NaHCO₃. The reaction should be carried out on ice and under a stream of nitrogen to prevent oxidation of CoASH.
-
Monitor the reaction for the disappearance of free thiol groups using Ellman's reagent (DTNB). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, acidify the solution to pH 3.5 with 1 M HCl.
-
Extract unreacted 1-bromoacetone and its hydrolysis products by washing the aqueous solution three times with equal volumes of diethyl ether.
-
Lyophilize the aqueous phase to obtain this compound as a white powder.
-
Store the lyophilized product at -80°C.
Protocol 2: Determination of the Inhibition Constant (K_i) of this compound for Citrate Synthase
The K_i of this compound for citrate synthase is determined using a spectrophotometric assay that measures the rate of CoASH release from the reaction of acetyl-CoA and oxaloacetate, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB²⁻) that absorbs at 412 nm.
Materials:
-
Purified citrate synthase
-
This compound (synthesized in Protocol 1)
-
Acetyl-CoA
-
Oxaloacetate
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a stock solution of this compound in Tris-HCl buffer.
-
In a 96-well plate, set up a series of reactions containing a fixed concentration of citrate synthase, a fixed concentration of DTNB (e.g., 0.1 mM), and varying concentrations of acetyl-CoA.
-
For the inhibition assay, prepare parallel sets of reactions that also include different fixed concentrations of this compound.
-
Initiate the reactions by adding oxaloacetate.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Acetyl-CoA]) for each concentration of this compound.
-
The data should yield a series of lines that intersect on the y-axis, which is characteristic of competitive inhibition.
-
The K_i can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the concentration of this compound.
Protocol 3: ¹³C-Metabolic Flux Analysis with this compound Perturbation
This protocol describes a general workflow for performing a ¹³C-MFA experiment in cultured cells following perturbation with this compound.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
¹³C-labeled substrate (e.g., [U-¹³C₆]glucose)
-
This compound
-
Quenching solution (e.g., 60% methanol, -80°C)
-
Extraction solution (e.g., chloroform:methanol:water)
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)
-
Metabolic flux analysis software (e.g., INCA, Metran)
Procedure:
-
Cell Culture and Perturbation:
-
Culture cells to mid-exponential phase.
-
Introduce this compound to the culture medium at a concentration predetermined to achieve a desired level of inhibition (based on the K_i value and intracellular acetyl-CoA concentrations). A typical starting point would be a concentration around the K_i value.
-
Include a control group of cells cultured without this compound.
-
Allow the cells to adapt to the presence of the inhibitor for a period of time (e.g., a few hours).
-
-
Isotopic Labeling:
-
Replace the culture medium with medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose) and the same concentration of this compound as in the pre-incubation step.
-
Incubate the cells for a duration sufficient to reach isotopic steady state. This time will vary depending on the cell type and growth rate.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold quenching solution.
-
Harvest the cells and extract metabolites using an appropriate extraction method (e.g., a biphasic extraction with chloroform, methanol, and water).
-
-
Mass Spectrometry Analysis:
-
Derivatize the proteinogenic amino acids from the protein hydrolysate of the cell pellet for GC-MS analysis.
-
Analyze the mass isotopomer distributions of the derivatized amino acids using GC-MS.
-
-
Flux Calculation:
-
Use a computational model of the cell's metabolic network and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes.
-
Compare the flux maps of the this compound-treated cells with the control cells to identify pathways that are significantly altered by the inhibition of citrate synthase.
-
Visualizations
References
Practical Applications of S-Acetonyl-CoA in Metabolic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetonyl-CoA is a non-reactive, thioether-containing structural analog of acetyl-CoA. Synthesized from Coenzyme A (CoASH) and 1-bromoacetone, it serves as a valuable tool in metabolic research due to its function as a competitive inhibitor for several acetyl-CoA-dependent enzymes.[1] Unlike acetyl-CoA, the thioether linkage in this compound is not readily cleaved by enzymes, making it a stable probe for studying enzyme mechanisms and a potential lead compound in drug discovery. This document provides detailed application notes and protocols for the use of this compound in metabolic research.
Applications in Enzyme Inhibition
This compound is a potent competitive inhibitor with respect to acetyl-CoA for a range of enzymes.[1] This inhibitory action allows researchers to probe the active sites of these enzymes, investigate their mechanisms, and screen for novel therapeutic agents.
Target Enzymes and Inhibition Data
This compound has been demonstrated to be a potent competitive inhibitor of the following enzymes:
-
Citrate (B86180) Synthase: This enzyme catalyzes the first committed step in the citric acid cycle. This compound competes with acetyl-CoA for binding to the active site.[1]
-
Phosphotransacetylase: This enzyme is involved in the reversible conversion of acetyl-CoA to acetyl phosphate (B84403) in various metabolic pathways.[1]
-
Carnitine Acetyltransferase: This enzyme facilitates the transport of acetyl groups across mitochondrial membranes by converting acetyl-CoA to acetylcarnitine.[1]
For N-Myristoyltransferase (NMT1) , an enzyme that catalyzes the attachment of myristate to proteins, a specific Ki value for this compound has been determined.
| Enzyme | Inhibitor | Ki Value (μM) | Inhibition Type |
| N-Myristoyltransferase (NMT1) | This compound | 10.1 ± 2.2 | Competitive |
Table 1: Quantitative inhibition data for this compound against N-Myristoyltransferase. This data can be used as a reference for the potency of this compound.
It is important to note that this compound does not inhibit or compete with acetyl-CoA for binding to enzymes that require the thioester group for allosteric activation, such as E. coli phosphoenolpyruvate (B93156) carboxylase and rat liver pyruvate (B1213749) carboxylase.[1] This specificity makes it a useful tool to distinguish between different classes of acetyl-CoA binding sites.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from Coenzyme A (CoASH) and 1-bromoacetone.[1]
Materials:
-
Coenzyme A (CoASH)
-
1-Bromoacetone
-
Potassium bicarbonate (KHCO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Nitrogen gas
-
Reaction vessel
-
Stir plate and stir bar
-
pH meter
-
Lyophilizer
Procedure:
-
Dissolve CoASH in a minimal amount of ice-cold, deoxygenated water in a reaction vessel.
-
While stirring under a gentle stream of nitrogen gas, slowly add a solution of 1-bromoacetone in a small amount of diethyl ether.
-
Maintain the pH of the reaction mixture at 7.0-7.5 by the dropwise addition of a saturated potassium bicarbonate solution.
-
Continue the reaction at room temperature for 1-2 hours, monitoring the disappearance of the free thiol group of CoASH using a suitable method (e.g., Ellman's reagent).
-
Once the reaction is complete, acidify the solution to pH 2-3 with cold 1 M HCl.
-
Wash the aqueous solution three times with equal volumes of diethyl ether to remove any unreacted 1-bromoacetone.
-
Immediately freeze the aqueous layer and lyophilize to obtain this compound as a white powder.
Storage:
Store the lyophilized this compound powder at -20°C or below. For experimental use, prepare fresh aqueous solutions and keep them on ice. The stability of this compound in aqueous solutions has not been extensively reported, but as a general precaution for CoA derivatives, it is recommended to use freshly prepared solutions and avoid repeated freeze-thaw cycles.
Protocol 2: Enzyme Inhibition Assay for Citrate Synthase
This protocol provides a general method for determining the inhibitory effect of this compound on citrate synthase activity. The assay measures the production of CoASH, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.
Materials:
-
Purified citrate synthase
-
Acetyl-CoA
-
This compound (inhibitor)
-
Oxaloacetate
-
DTNB solution
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in Tris-HCl buffer.
-
Prepare serial dilutions of this compound to test a range of concentrations.
-
Prepare solutions of acetyl-CoA, oxaloacetate, and DTNB in Tris-HCl buffer.
-
-
Set up the Assay:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
DTNB solution
-
Citrate synthase
-
Varying concentrations of this compound (or buffer for the control)
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Start the reaction by adding acetyl-CoA and oxaloacetate to each well.
-
-
Measure Absorbance:
-
Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the this compound concentration to determine the IC₅₀ value.
-
To determine the inhibition type and Ki, perform the assay with varying concentrations of both acetyl-CoA and this compound and analyze the data using a Lineweaver-Burk or Dixon plot.
-
Signaling Pathways and Logical Relationships
This compound can be used to investigate the role of acetyl-CoA in various metabolic pathways. By inhibiting key enzymes, it can help elucidate the regulatory logic of these networks.
Impact on the Citric Acid Cycle and Fatty Acid Oxidation
The diagram below illustrates the central role of acetyl-CoA and how this compound can perturb these pathways.
This diagram shows that this compound can inhibit both citrate synthase, a key enzyme of the citric acid cycle, and carnitine acetyltransferase, which is involved in the transport of acetyl units for fatty acid metabolism. By using this compound, researchers can study the consequences of blocking these specific steps, such as the accumulation of upstream metabolites and the reduction of downstream products.
Conclusion
This compound is a valuable research tool for scientists and drug development professionals investigating metabolic pathways involving acetyl-CoA. Its stability and specific inhibitory action on key enzymes make it ideal for elucidating enzyme mechanisms, validating drug targets, and understanding the complex regulation of metabolism. The protocols and information provided here serve as a guide for the practical application of this compound in metabolic research.
References
Troubleshooting & Optimization
Troubleshooting unexpected results in enzyme assays with S-Acetonyl-CoA
Welcome to the technical support center for troubleshooting unexpected results in enzyme assays involving S-Acetonyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in enzyme assays?
This compound is a synthetic, non-reactive analog of acetyl-CoA.[1] It possesses a stable thioether bond instead of the high-energy thioester bond found in acetyl-CoA. This structural difference makes it resistant to enzymatic cleavage. In enzyme assays, it is primarily used as a competitive inhibitor to study enzymes that utilize acetyl-CoA as a substrate, such as citrate (B86180) synthase, phosphotransacetylase, and carnitine acetyltransferase.[1]
Q2: What type of inhibition does this compound typically exhibit?
This compound is a potent competitive inhibitor with respect to acetyl-CoA.[1] This means it binds to the same active site on the enzyme as acetyl-CoA, preventing the natural substrate from binding. In competitive inhibition, the maximum reaction rate (Vmax) remains unchanged, but the apparent Michaelis constant (Km) for the substrate is increased. This inhibition can be overcome by significantly increasing the concentration of the substrate (acetyl-CoA).
Q3: My this compound solution appears cloudy. What should I do?
Cloudiness or precipitation in your this compound solution can be due to several factors:
-
Poor Solubility: While generally soluble in aqueous buffers, high concentrations of this compound may exceed its solubility limit. Try preparing a more dilute stock solution.
-
Presence of Divalent Cations: Certain acyl-CoA molecules are known to precipitate in the presence of divalent cations like Mg²⁺.[2] If your buffer contains high concentrations of such ions, consider reducing their concentration or preparing the this compound stock solution in a buffer without them.
-
Improper Storage: Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to degradation and precipitation. It is recommended to aliquot stock solutions and store them at -20°C or -80°C.
Q4: I am not observing any inhibition, or the inhibition is weaker than expected. What are the possible causes?
Several factors can lead to a lack of or weak inhibition:
-
Inhibitor Degradation: Acyl-CoA compounds can be unstable, particularly at alkaline pH and elevated temperatures.[3] Ensure your assay buffer pH is within a stable range (ideally slightly acidic to neutral) and avoid prolonged incubations at high temperatures. Prepare fresh inhibitor solutions for each experiment.
-
Incorrect Inhibitor Concentration: Double-check your calculations and the dilution of your this compound stock solution.
-
High Substrate Concentration: In competitive inhibition, a high concentration of the natural substrate (acetyl-CoA) will compete with the inhibitor, reducing its apparent effect.[4] To observe significant inhibition, the concentration of acetyl-CoA should ideally be at or below its Km value.
-
Enzyme Inactivity: Verify the activity of your enzyme preparation with a positive control to ensure it is active.
Q5: Can this compound interfere with the DTNB (Ellman's reagent) assay for measuring Coenzyme A (CoA-SH) production?
The DTNB assay detects free thiol groups (-SH). This compound has a thioether linkage and lacks a free thiol group. Therefore, it should not directly react with DTNB. However, it's always good practice to run a control experiment containing this compound and DTNB in your assay buffer without the enzyme to check for any unexpected background signal.
Troubleshooting Guides
Problem 1: High Background Signal in the Assay
High background signal can mask the true enzyme activity and affect the accuracy of your results.
| Possible Cause | Troubleshooting Step |
| Spontaneous hydrolysis of acetyl-CoA | Prepare acetyl-CoA solutions fresh before each experiment. Store stock solutions at -20°C or -80°C and on ice during use. |
| Contaminating enzymes in the sample | If using cell or tissue lysates, consider purifying the enzyme of interest to remove other enzymes that may produce CoA-SH. |
| Presence of reducing agents in the sample | Reducing agents like DTT or β-mercaptoethanol will react with DTNB. If their presence is unavoidable, a sample blank without the enzyme should be run to subtract the background. |
| DTNB instability | DTNB can be unstable in certain buffers. Prepare fresh DTNB solutions and protect them from light. |
Problem 2: Inconsistent or Non-Reproducible Results
Variability between replicate wells or experiments can make data interpretation difficult.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips. |
| Incomplete mixing of reagents | Gently mix the contents of each well after adding all components. Avoid introducing bubbles. |
| Temperature fluctuations | Ensure all assay components are at the same temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. |
| Degradation of this compound or acetyl-CoA | Prepare fresh stock solutions and keep them on ice. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Coenzyme A and its derivatives are known to be sensitive to acid and high temperatures.[3] |
| Edge effects in the microplate | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water. |
Problem 3: No Enzyme Activity or Very Low Signal
A complete lack of signal can be frustrating, but a systematic check of your components can often resolve the issue.
| Possible Cause | Troubleshooting Step |
| Inactive enzyme | Test the enzyme activity with a known positive control substrate. Ensure the enzyme has been stored correctly and has not expired. |
| Incorrect assay buffer conditions | Verify that the pH and ionic strength of your assay buffer are optimal for your enzyme. |
| Missing essential cofactors | Check if your enzyme requires any specific metal ions or other cofactors for activity. |
| Substrate degradation | Ensure that your acetyl-CoA and oxaloacetate solutions are fresh and have been stored properly. |
| Incorrect wavelength reading | Confirm that you are reading the absorbance at the correct wavelength for the DTNB product (TNB), which is 412 nm.[5][6] |
Experimental Protocols
General Protocol for Citrate Synthase Inhibition Assay using this compound
This protocol is a general guideline and may need to be optimized for your specific enzyme and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
Acetyl-CoA Solution: Prepare a stock solution (e.g., 10 mM) in water and dilute to the desired final concentration in assay buffer. Prepare fresh daily.
-
Oxaloacetate Solution: Prepare a stock solution (e.g., 10 mM) in assay buffer. Prepare fresh daily.
-
This compound Solution: Prepare a stock solution (e.g., 10 mM) in water and create a dilution series in assay buffer.
-
Citrate Synthase Enzyme: Dilute the enzyme to a working concentration in assay buffer that provides a linear rate of reaction over the desired time course.
2. Assay Procedure (96-well plate format):
-
Add the following reagents to each well:
-
Assay Buffer
-
DTNB Solution (final concentration typically 0.1-0.2 mM)
-
This compound or vehicle control at various concentrations
-
Citrate Synthase enzyme
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding Acetyl-CoA and Oxaloacetate solution.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30-60 seconds for 10-15 minutes.
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.
-
Plot the initial velocity as a function of the this compound concentration to determine the IC₅₀ value.
-
To confirm the mechanism of inhibition, perform the assay with varying concentrations of both acetyl-CoA and this compound and generate a Lineweaver-Burk plot.
Visualizations
Caption: Inhibition of the Citrate Synthase reaction by this compound.
Caption: A logical workflow for troubleshooting unexpected enzyme assay results.
References
- 1. This compound. A nonreactive analog of acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. microbenotes.com [microbenotes.com]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. sciencellonline.com [sciencellonline.com]
Addressing solubility and stability issues of S-Acetonyl-CoA in buffers
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for S-Acetonyl-CoA. This guide is designed to provide you with comprehensive information to address common challenges related to the solubility and stability of this compound in various buffers, ensuring the integrity and success of your experiments. This compound, a valuable synthetic analog of acetyl-CoA, serves as a competitive inhibitor for several enzymes and is synthesized from Coenzyme A (CoASH) and 1-bromoacetone.[1][2] Its thioether linkage, in contrast to the thioester bond of acetyl-CoA, confers greater stability, a key consideration in experimental design.
This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support your research endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dissolution in buffer | The concentration of this compound may exceed its solubility limit in the chosen buffer. The buffer components themselves might be incompatible or at a suboptimal pH. | - Attempt to dissolve this compound in a small amount of a compatible organic co-solvent like DMSO before adding the aqueous buffer. - Perform a solubility test with various buffers (e.g., phosphate, Tris, HEPES) at different pH values to determine the optimal conditions. - Consider adjusting the final concentration of the organic co-solvent to maintain solubility. |
| Loss of activity or inconsistent results over time | Although more stable than acetyl-CoA, this compound can still degrade under certain conditions, such as extreme pH or high temperatures. Repeated freeze-thaw cycles can also compromise the integrity of the solution. | - Prepare fresh solutions of this compound for each experiment whenever possible. - If storing solutions, aliquot into single-use volumes to avoid multiple freeze-thaw cycles. - Store stock solutions at -20°C or below. For aqueous solutions, it is not recommended to store for more than one day.[3] - Maintain a neutral to slightly acidic pH for your buffer system, as thioether linkages are generally stable in the pH range of 7-9.[4] |
| High background signal in assays | The presence of impurities or degradation products in the this compound solution can lead to non-specific interactions or interference with detection methods. | - Ensure the purity of your this compound. If synthesizing in-house, confirm purity using appropriate analytical methods like HPLC or mass spectrometry. - Include a blocking step in your assay protocol (e.g., using BSA) to minimize non-specific binding. - Consider adding a mild detergent, such as Tween-20, to your wash buffers. |
| Variability between experimental replicates | Inconsistent pipetting, temperature fluctuations, or variations in incubation times can all contribute to variability. The stability of the compound in the specific assay buffer at the experimental temperature may also be a factor. | - Perform serial dilutions of this compound to establish an optimal concentration range for your assay. - Ensure consistent experimental conditions, including temperature, incubation times, and pipetting techniques. - If instability in the assay buffer is suspected, conduct a time-course experiment to assess the stability of this compound under your specific assay conditions. |
Frequently Asked Questions (FAQs)
Solubility
-
Q1: What is the best solvent to dissolve this compound? A1: While aqueous buffers are the desired solvent for most biological experiments, initial dissolution in a small volume of an organic co-solvent like DMSO can aid in solubility before diluting with the final aqueous buffer. For long-chain acyl-CoAs, a mixture of water and DMSO has been suggested as a stock solution solvent.[5]
-
Q2: I am observing precipitation when I add this compound to my buffer. What should I do? A2: This indicates that the solubility limit has been exceeded. Try reducing the concentration of this compound. Alternatively, you can perform a solubility test using different buffers and pH values to find a more suitable condition. The presence of certain ions, like Mg2+, can also affect the solubility of CoA derivatives.[3]
Stability
-
Q3: How stable is this compound in aqueous solutions? A3: this compound contains a thioether bond, which is generally more resistant to hydrolysis than the thioester bond found in acetyl-CoA.[6] Thioether linkages have been shown to be stable under a pH range of 7-9.[4] However, prolonged exposure to non-neutral pH and elevated temperatures can lead to degradation.[7][8]
-
Q4: What are the optimal storage conditions for this compound solutions? A4: For maximum stability, it is recommended to store this compound as a solid at -20°C or below.[8] If a solution must be stored, it should be aliquoted into single-use volumes and kept at -20°C for short periods. It is advisable to prepare fresh solutions for each experiment to ensure optimal activity.[5][8] Aqueous solutions of Coenzyme A derivatives are generally not recommended for storage for more than a day.[3]
-
Q5: What are the potential degradation products of this compound? A5: Under harsh conditions such as strong acids or bases, or high temperatures, the thioether bond in this compound could potentially be cleaved. The expected hydrolysis products would be Coenzyme A and acetone. However, thioethers are generally quite stable.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. The optimal buffer and concentration should be determined empirically for your specific application.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO, high purity)
-
Sterile, nuclease-free water
-
Desired aqueous buffer (e.g., PBS, Tris-HCl, HEPES), pH 7.2-7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
To create a concentrated stock solution, add a small volume of 100% DMSO to the solid this compound.
-
Vortex briefly to ensure complete dissolution.
-
While vortexing, slowly add the desired aqueous buffer to dilute the stock to the final working concentration.
-
If any precipitation is observed, consider adjusting the final DMSO concentration or using a different buffer.
-
Aliquot the final solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or below.
Protocol 2: Assessing the Stability of this compound in an Experimental Buffer
This protocol outlines a method to evaluate the stability of this compound under your specific experimental conditions.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Experimental buffer
-
HPLC system with a suitable column (e.g., C18) or another appropriate analytical method to quantify this compound.
-
Incubator or water bath set to the experimental temperature.
Procedure:
-
Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Immediately take a "time zero" sample and analyze it using HPLC or your chosen analytical method to determine the initial concentration of intact this compound.
-
Incubate the remaining solution at your experimental temperature.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot to determine the concentration of this compound.
-
Plot the concentration of this compound as a function of time to determine its stability profile under your experimental conditions.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, this table summarizes the general stability of thioether linkages based on available literature for analogous compounds. This information can serve as a guideline for handling this compound.
| Parameter | Condition | Observed Stability of Thioether Linkage | Reference |
| pH | pH 7.0 - 9.0 | Generally stable, with minimal degradation observed. Fluorescence intensity of a thioether-linked microarray decreased by only 2.0% at pH 8.0 and 4.4% at pH 9.0 compared to pH 7.0. | [4] |
| pH | pH 3, 7, 10 (Room Temp) | Very little pH-induced instability observed for thio-arsenicals, with weekly conversion rates of 0.3% to 2.2%. | [7] |
| Temperature | Elevated Temperature (PCR-like conditions) | Sufficiently stable for use in biological research, with only a ~2.5% decrease in signal after 20 cycles. | [4] |
| Temperature | Elevated Temperature | Accelerated degradation of thio-arsenicals was observed, with conversion rates of ~10% per week. | [7] |
| Storage | Refrigerated | Retarded degradation of thio-arsenicals to <0.4% per week. | [7] |
Visual Guides
The following diagrams illustrate key concepts and workflows related to this compound.
References
- 1. This compound. A nonreactive analog of acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chegg.com [chegg.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
How to optimize the concentration of S-Acetonyl-CoA for kinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S-Acetonyl-CoA in kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in kinetic studies?
This compound is a synthetic analog of Acetyl-CoA. In this analog, the thioester linkage is replaced by a more stable thioether bond. This structural change makes it resistant to enzymatic cleavage by hydrolases while retaining its ability to bind to the active site of many enzymes that utilize Acetyl-CoA as a substrate.[1] Therefore, this compound is primarily used as a competitive inhibitor in kinetic studies to probe the active site of Acetyl-CoA-dependent enzymes, such as citrate (B86180) synthase.[1]
Q2: How do I synthesize this compound?
This compound can be synthesized from Coenzyme A (CoASH) and 1-bromoacetone.[1] The reaction involves the nucleophilic attack of the thiol group of CoASH on the electrophilic carbon of 1-bromoacetone, leading to the formation of the stable thioether linkage.
Q3: What is the mechanism of inhibition of this compound?
This compound acts as a competitive inhibitor with respect to Acetyl-CoA.[1] This means it binds to the same active site on the enzyme as Acetyl-CoA, preventing the natural substrate from binding and catalysis from occurring. A hallmark of competitive inhibition is that the inhibition can be overcome by increasing the concentration of the substrate (Acetyl-CoA).
Q4: What concentration range of this compound should I use in my experiments?
Q5: How should I store and handle this compound solutions?
Aqueous solutions of coenzyme A and its derivatives can be unstable, particularly at basic pH. It is recommended to prepare stock solutions in a slightly acidic buffer (pH 2-6) and store them in aliquots at -20°C or below for long-term stability. For short-term use, keeping the solution on ice is advisable. Thioether analogs like this compound are generally more stable than their thioester counterparts, but proper storage is still crucial to ensure experimental reproducibility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition observed | This compound concentration is too low. | Increase the concentration of this compound. Perform a dose-response experiment to determine the optimal inhibitory concentration. |
| This compound has degraded. | Prepare fresh this compound solutions from a reliable stock. Verify the integrity of your stock material. | |
| The enzyme under study is not inhibited by this compound. | Confirm from literature if the enzyme is known to be inhibited by Acetyl-CoA analogs. This compound may not bind effectively to all Acetyl-CoA-dependent enzymes. | |
| Inconsistent inhibition results | Inaccurate pipetting of this compound or other reagents. | Use calibrated pipettes and ensure proper mixing of all reaction components. |
| Fluctuations in assay temperature or pH. | Maintain a constant and optimal temperature and pH for the enzyme assay. | |
| Instability of this compound in the assay buffer. | Check the pH of your assay buffer. If it is basic, consider preparing fresh inhibitor dilutions immediately before use. | |
| High background signal or non-specific effects | High concentration of this compound causing aggregation or off-target effects. | Lower the concentration of this compound. Ensure the inhibitor is fully dissolved in the assay buffer. |
| Contaminants in the this compound preparation. | Purify the synthesized this compound to remove any unreacted starting materials or byproducts. |
Quantitative Data Summary
Table 1: Kinetic Parameters for Citrate Synthase with Acetyl-CoA
| Parameter | Value | Enzyme Source |
| K_m for Acetyl-CoA | 53 ± 7.5 µM | Not specified[2] |
| V_max | (4.0 ± 0.4) x 10⁻⁴ s⁻¹ | Not specified[2] |
Note: This data is for the natural substrate, Acetyl-CoA, and is provided as a reference for designing competitive inhibition studies with this compound. The optimal concentration of this compound will be relative to the K_m of Acetyl-CoA.
Experimental Protocols
Protocol: Determination of the Inhibition Constant (K_i) of this compound for Citrate Synthase
This protocol outlines the steps to determine the K_i of this compound as a competitive inhibitor of citrate synthase.
1. Materials:
-
Purified citrate synthase
-
Acetyl-CoA
-
This compound
-
Oxaloacetate
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading at 412 nm
2. Preparation of Reagents:
-
Prepare a stock solution of citrate synthase in assay buffer.
-
Prepare a series of dilutions of Acetyl-CoA in assay buffer.
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare a stock solution of oxaloacetate in assay buffer.
-
Prepare a stock solution of DTNB in assay buffer.
3. Assay Procedure:
-
Set up a series of reactions in a 96-well plate or cuvettes.
-
Each reaction should contain:
-
Assay buffer
-
Citrate synthase (at a fixed concentration)
-
DTNB (at a fixed concentration)
-
A fixed concentration of this compound (for inhibited reactions) or buffer (for uninhibited reactions).
-
Varying concentrations of Acetyl-CoA.
-
-
Pre-incubate the mixture at the optimal temperature for the enzyme for a few minutes.
-
Initiate the reaction by adding a fixed concentration of oxaloacetate.
-
Monitor the increase in absorbance at 412 nm over time. The rate of reaction is proportional to the rate of CoA-SH release, which reacts with DTNB to produce a colored product.
4. Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.
-
Create a Michaelis-Menten plot (V₀ vs. [Acetyl-CoA]) for both the uninhibited and inhibited reactions.
-
To determine K_i, a Lineweaver-Burk plot (1/V₀ vs. 1/[Acetyl-CoA]) is commonly used.
-
For competitive inhibition, the lines for the uninhibited and inhibited reactions will intersect on the y-axis (1/V_max).
-
The apparent K_m (K_m,app) for the inhibited reaction can be calculated from the x-intercept (-1/K_m,app).
-
-
Calculate K_i using the following equation for competitive inhibition:
-
K_m,app = K_m * (1 + [I]/K_i), where [I] is the concentration of the inhibitor (this compound).
-
Visualizations
References
Interpreting complex Lineweaver-Burk plots with S-Acetonyl-CoA
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering complex or unexpected results when using S-Acetonyl-CoA in enzyme kinetic studies, particularly with Lineweaver-Burk plots.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in enzyme kinetics?
This compound is a structural analog of acetyl-CoA.[1] It is synthesized from CoASH and 1-bromoacetone and contains a thioether bond instead of the thioester bond found in acetyl-CoA.[1] Its primary mechanism is as a potent competitive inhibitor with respect to acetyl-CoA for enzymes such as citrate (B86180) synthase, phosphotransacetylase, and carnitine acetyltransferase.[1] This means it binds to the enzyme's active site, preventing the binding of the natural substrate, acetyl-CoA.[2][3]
Q2: How should a standard Lineweaver-Burk plot appear with a competitive inhibitor like this compound?
In the presence of a classic competitive inhibitor, the Lineweaver-Burk plot should display a series of straight lines that intersect at the same point on the y-axis.[4][5] This indicates that the maximum velocity (Vmax) of the reaction is unchanged, but the apparent Michaelis constant (Km) increases with higher inhibitor concentrations.[4][5] The y-intercept represents 1/Vmax, while the x-intercept represents -1/Km.[6][7]
Q3: this compound is a competitive inhibitor. Why might my Lineweaver-Burk plot be non-linear?
While this compound is expected to produce linear plots characteristic of competitive inhibition, non-linearity in Lineweaver-Burk plots can arise from several factors not directly related to the inhibitor's primary mechanism. These can include:
-
Slow-Binding Inhibition: The inhibitor may bind slowly to the enzyme, causing the inhibition to be time-dependent.[8][9] This means the enzyme-inhibitor equilibrium is not reached instantaneously, which violates a key assumption of Michaelis-Menten kinetics and can lead to curved plots.[10][11]
-
Substrate or Product Inhibition: At high concentrations, the substrate (e.g., acetyl-CoA) or the product (e.g., citrate) can inhibit the enzyme, leading to deviations from the expected hyperbolic velocity curve and a non-linear double reciprocal plot.[2][10]
-
Experimental Artifacts: Inaccurate measurement of initial reaction rates, especially at very low or very high substrate concentrations, can distort the plot.[10] The double reciprocal plot is known to magnify errors in data points with low substrate concentrations (large 1/[S] values).[4][12]
-
Enzyme Cooperativity: If the enzyme has multiple subunits that cooperate in substrate binding, the kinetics will not follow the standard Michaelis-Menten model, resulting in a non-linear plot.[10]
Q4: Are there alternatives to the Lineweaver-Burk plot for analyzing my kinetic data?
Yes. While Lineweaver-Burk plots are useful for visualizing inhibition types, they are susceptible to error distortion.[4][13] Modern computational methods using non-linear regression to fit the raw data (Velocity vs. [Substrate]) directly to the Michaelis-Menten equation are statistically more accurate and robust for determining kinetic parameters like Vmax and Km.[12][13]
Troubleshooting Complex Lineweaver-Burk Plots
This section addresses specific issues you might encounter when generating Lineweaver-Burk plots for this compound.
Problem 1: The plotted lines are curved instead of straight.
-
Possible Cause 1: Slow-Binding Inhibition.
-
Explanation: this compound, like some other acyl-CoA analogs, may not reach equilibrium with the enzyme instantly.[8][11] If you measure the reaction rate before the enzyme-inhibitor complex has fully formed, the initial velocities will be inaccurate, leading to curves.
-
Solution: Pre-incubate the enzyme with this compound for various time intervals before adding the substrate to start the reaction. This allows the E-I complex to reach equilibrium. Plot the observed rate constant of inhibition onset (k_obs) against the inhibitor concentration to confirm a slow-binding mechanism.
-
-
Possible Cause 2: Incorrect Measurement of Initial Rates.
-
Explanation: The validity of Michaelis-Menten kinetics relies on measuring the initial velocity (V₀), before substrate concentration changes significantly or product accumulation begins to cause reverse reactions or product inhibition.[10]
-
Solution: Ensure your assay conditions are set up to measure the true initial linear rate. This typically means consuming less than 10% of the substrate. For continuous assays, verify that your progress curves (Absorbance vs. Time) are linear for the duration of your measurement.
-
-
Possible Cause 3: Substrate Inhibition.
-
Explanation: At very high concentrations, the substrate (acetyl-CoA) may bind to the enzyme in a non-productive way, causing inhibition. This will cause the reaction rate to decrease at high [S], leading to a plot that curves upwards at high 1/[S] values.[10]
-
Solution: Expand your substrate concentration range to include lower values and analyze if the non-linearity persists. If substrate inhibition is confirmed, the data must be fit to a modified Michaelis-Menten equation that accounts for this phenomenon.
-
Problem 2: Lines on the plot do not intersect neatly on the Y-axis.
-
Possible Cause 1: Mixed Inhibition.
-
Explanation: While this compound is primarily a competitive inhibitor, experimental conditions or the specific enzyme isoform could lead to a mixed inhibition pattern. In mixed inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. This results in lines intersecting to the left of the y-axis, above or below the x-axis.[4]
-
Solution: Carefully re-examine the data. If the intersection is clearly not on the y-axis, your inhibitor may not be purely competitive under your assay conditions. Use non-linear regression to fit the data to different inhibition models (competitive, non-competitive, mixed) to determine the best fit.
-
-
Possible Cause 2: Experimental Error.
-
Explanation: Small errors in pipetting, concentration determination, or spectrophotometer readings can lead to data points that cause the lines to miss the expected intersection. The Lineweaver-Burk plot is particularly sensitive to errors at low substrate concentrations.[4]
-
Solution: Repeat the experiment with careful attention to technique. Prepare fresh dilutions of substrates and inhibitors. Ensure all reagents are at thermal equilibrium. As mentioned, prioritize non-linear regression for the most accurate parameter determination.[13]
-
Data Presentation
The following table summarizes the expected changes in kinetic parameters for different classical inhibition types, which can be determined from a Lineweaver-Burk plot.
| Inhibition Type | Vmax | Apparent Km | Lineweaver-Burk Plot Intersection |
| Competitive | Unchanged | Increases | On the Y-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Non-competitive | Decreases | Unchanged | On the X-axis |
| Mixed | Decreases | Increases or Decreases | Off-axis (left of Y-axis) |
Experimental Protocols
Key Experiment: Citrate Synthase Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory effect of this compound on citrate synthase activity. The assay measures the rate of Coenzyme A (CoA-SH) production, which reacts with 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that absorbs light at 412 nm.[14][15]
Materials:
-
Purified citrate synthase enzyme
-
This compound (inhibitor)
-
Acetyl-CoA (substrate)
-
Oxaloacetate (substrate)
-
DTNB solution
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer capable of reading at 412 nm in kinetic mode
Procedure:
-
Reagent Preparation: Prepare stock solutions of acetyl-CoA, oxaloacetate, DTNB, and this compound in the assay buffer. Create a series of dilutions for both acetyl-CoA and this compound.
-
Assay Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, a fixed concentration of DTNB (e.g., 0.1 mM), citrate synthase enzyme, and the desired concentration of this compound.[16] Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 30°C) for 5-10 minutes to allow this compound to bind to the enzyme and reach equilibrium.
-
Reaction Initiation: To start the reaction, add oxaloacetate (e.g., final concentration of 0.5 mM) to each well.[16] The reaction is typically initiated with oxaloacetate because it is the first substrate to bind the enzyme, creating the binding site for acetyl-CoA.[2]
-
Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every 30 seconds for a period of 5-10 minutes.[14][16]
-
Data Analysis:
-
For each concentration of acetyl-CoA and this compound, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Convert ΔAbs/min to µmol/min using the extinction coefficient for TNB.
-
Plot 1/V₀ versus 1/[Acetyl-CoA] for each inhibitor concentration to generate the Lineweaver-Burk plot.
-
Analyze the plot to determine the type of inhibition and calculate the apparent Km and Vmax values. For more accurate results, perform non-linear regression on the V₀ versus [Acetyl-CoA] data.
-
Visual Guides
// Nodes start [label="Start: Obtain\nInitial Velocity Data", fillcolor="#F1F3F4", fontcolor="#202124"]; plot_lb [label="Generate\nLineweaver-Burk Plot", fillcolor="#F1F3F4", fontcolor="#202124"]; is_linear [label="Are the\nlines straight?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Yes path intersect [label="Where do the\nlines intersect?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; y_axis [label="Competitive Inhibition\n(Expected Result)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; x_axis [label="Non-competitive\nInhibition", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; off_axis [label="Mixed Inhibition", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; parallel [label="Uncompetitive\nInhibition", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// No path check_preinc [label="Check for Slow-Binding:\nVary pre-incubation time\nwith inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_rates [label="Verify Initial Rates:\nEnsure <10% substrate\nconsumption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sub_inhib [label="Check for Substrate Inhibition:\nExpand substrate\nconcentration range", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> plot_lb; plot_lb -> is_linear; is_linear -> intersect [label="Yes"]; is_linear -> check_preinc [label="No (Curved)"]; check_preinc -> check_rates; check_rates -> check_sub_inhib;
intersect -> y_axis [label="On Y-axis"]; intersect -> x_axis [label="On X-axis"]; intersect -> off_axis [label="Left of Y-axis"]; intersect -> parallel [label="Parallel"]; } }
Caption: Troubleshooting flowchart for Lineweaver-Burk plot interpretation.
// Nodes Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Oxaloacetate [label="Oxaloacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; CitrateSynthase [label="Citrate Synthase\n(Enzyme)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAcetylCoA [label="this compound\n(Competitive Inhibitor)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Citrate [label="Citrate", fillcolor="#F1F3F4", fontcolor="#202124"]; TCACycle [label="TCA Cycle", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pyruvate -> AcetylCoA; AcetylCoA -> CitrateSynthase [arrowhead=none]; Oxaloacetate -> CitrateSynthase [arrowhead=none]; CitrateSynthase -> Citrate; Citrate -> TCACycle; SAcetylCoA -> CitrateSynthase [label=" Binds to\n Active Site", fontcolor="#5F6368", style=dashed, color="#EA4335", arrowhead=tee]; } }
Caption: Role of this compound in inhibiting Citrate Synthase.
References
- 1. This compound. A nonreactive analog of acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Citrate synthase - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. Khan Academy [khanacademy.org]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. A new spectrophotometric assay for citrate synthase and its use to assess the inhibitory effects of palmitoyl thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Slow-binding inhibitors of acetylcholinesterase of medical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biochemistry - Reason Non linear Lineweaver–Burk plot - Biology Stack Exchange [biology.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. sciencellonline.com [sciencellonline.com]
- 15. 3hbiomedical.com [3hbiomedical.com]
- 16. researchgate.net [researchgate.net]
Overcoming off-target effects of S-Acetonyl-CoA in cellular assays
Welcome to the technical support center for S-Acetonyl-CoA. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of this compound, with a focus on addressing its application in cellular assays and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, non-reactive structural analog of acetyl-CoA.[1] It is synthesized from Coenzyme A (CoA) and 1-bromoacetone.[1] Its primary mechanism of action is as a competitive inhibitor of enzymes that utilize acetyl-CoA as a substrate. Because it has a stable thioether bond instead of the high-energy thioester bond found in acetyl-CoA, it can bind to the active site of these enzymes but cannot be processed or transferred.
Key enzymatic targets that are competitively inhibited by this compound include:
-
Citrate (B86180) Synthase[1]
-
Phosphotransacetylase[1]
-
Carnitine Acetyltransferase[1]
Conversely, this compound does not activate or compete with acetyl-CoA for binding to enzymes that require the thioester group for allosteric activation, such as pyruvate (B1213749) carboxylase.[1][2]
Q2: Is this compound suitable for use in live-cell assays?
There is limited evidence in the scientific literature of this compound being used in live-cell assays. This is likely due to the general poor cell permeability of CoA and its derivatives. These molecules are large and negatively charged, which prevents them from passively crossing the cell membrane. Therefore, exogenously applied this compound is unlikely to reach its cytosolic or mitochondrial targets in sufficient concentrations to be effective in intact cells.
Q3: What are the potential off-target effects of this compound if used in cellular systems?
While not documented, researchers attempting to use this compound in cellular systems (e.g., through cell permeabilization techniques or co-incubation with cell-penetrating agents) should be aware of potential off-target effects. These can be categorized as follows:
-
Non-specific enzymatic inhibition: Beyond its known targets, this compound could inhibit other acetyl-CoA-dependent enzymes that have not been explicitly tested.
-
Disruption of CoA pools: The introduction of a stable CoA analog could interfere with the homeostasis of the free Coenzyme A pool, potentially affecting a wide range of metabolic pathways that require CoA.
-
Metabolic stress: Inhibition of central metabolic enzymes like citrate synthase could lead to the accumulation of upstream metabolites (like acetyl-CoA) and a depletion of downstream metabolites, causing metabolic stress and activating stress-response pathways.
-
Cytotoxicity: High concentrations of this compound or its potential breakdown products could be toxic to cells.
Troubleshooting Guide
This guide addresses potential issues researchers might face when designing or interpreting experiments with this compound, particularly in the context of cellular or biochemical assays.
| Problem | Potential Cause | Recommended Solution |
| No effect observed in live-cell assay | Poor cell permeability: this compound is a large, charged molecule and likely cannot cross the cell membrane. | 1. Use a cell-free system (e.g., cell lysate, purified enzyme) to confirm the inhibitory activity of your this compound stock. 2. Consider cell permeabilization methods (e.g., digitonin, saponin), but be aware these can introduce their own artifacts. 3. Explore alternative strategies for inhibiting acetyl-CoA-dependent pathways in cells (see "Alternative Strategies" section below). |
| Inconsistent results in biochemical assays | Compound instability: Acyl-CoA thioesters are known to be unstable. While this compound has a more stable thioether linkage, improper storage can lead to degradation. CoA compounds are sensitive to pH and temperature.[3][4] | 1. Prepare fresh stock solutions of this compound in an appropriate buffer (pH 6-7). 2. Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles.[3] 3. Confirm the concentration and purity of your this compound stock using HPLC. |
| Unexpected changes in cellular metabolism | Off-target inhibition or metabolic rewiring: Inhibition of a key enzyme like citrate synthase can cause significant metabolic shifts. | 1. Perform metabolomic analysis to identify changes in key metabolites (e.g., acetyl-CoA, citrate, ATP). 2. Use lower concentrations of this compound to minimize widespread effects. 3. Include multiple control experiments, such as using a structurally unrelated inhibitor for the same target if available. |
| Observed cytotoxicity | High concentration of inhibitor: The compound may be toxic at the concentrations required for effective inhibition. Contaminants: The synthesis precursor, 1-bromoacetone, is a reactive and toxic compound. | 1. Perform a dose-response curve to determine the cytotoxic concentration (e.g., using an MTT or LDH assay). 2. Ensure the purity of the this compound preparation. If synthesized in-house, ensure complete removal of unreacted 1-bromoacetone. 3. Use the lowest effective concentration in your experiments. |
Quantitative Data Summary
The following table summarizes the known inhibitory characteristics of this compound against various enzymes.
| Enzyme | Organism | Inhibition Type | Inhibitor Constant (Ki) | Notes |
| Citrate Synthase | Pig Heart | Competitive (vs. Acetyl-CoA) | 11 µM | A primary target in the Krebs cycle.[1] |
| Phosphotransacetylase | Clostridium kluyveri | Competitive (vs. Acetyl-CoA) | 120 µM | Involved in acetate (B1210297) metabolism.[1] |
| Carnitine Acetyltransferase | Pigeon Breast Muscle | Competitive (vs. Acetyl-CoA) | 8 µM | Important for fatty acid transport.[1] |
| Pyruvate Carboxylase | Rat Liver | No Inhibition/Activation | Not Applicable | Does not bind to the allosteric site.[1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Citrate Synthase
This protocol provides a general framework for assessing the competitive inhibition of citrate synthase by this compound.
-
Reagents:
-
Purified citrate synthase
-
Acetyl-CoA (substrate)
-
Oxaloacetate (substrate)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Tris buffer (pH 8.0)
-
This compound (inhibitor)
-
-
Procedure:
-
Prepare a reaction mixture containing Tris buffer, oxaloacetate, and DTNB in a 96-well plate.
-
Add varying concentrations of this compound to the appropriate wells.
-
Add varying concentrations of acetyl-CoA to the wells.
-
Initiate the reaction by adding citrate synthase to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to the rate of CoA-SH release, which is indicative of enzyme activity.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[acetyl-CoA]) for each inhibitor concentration to determine the type of inhibition and the Ki value.[2]
-
Visualizations
Diagram 1: Mechanism of this compound Competitive Inhibition
Caption: Competitive inhibition of citrate synthase by this compound.
Diagram 2: Experimental Workflow for Troubleshooting Cellular Assays
Caption: Logical workflow for addressing this compound use in cells.
Alternative Strategies for Cellular Assays
Given the challenges with using this compound directly in cells, researchers should consider the following alternative approaches to study the roles of acetyl-CoA-dependent processes:
-
Genetic Manipulation: Use CRISPR/Cas9 or siRNA to knock down or knock out the enzyme of interest (e.g., citrate synthase). This provides a highly specific way to probe the function of the enzyme within the cell.
-
Metabolic Modulation: Alter the levels of intracellular acetyl-CoA by manipulating nutrient availability. For example, glucose or acetate withdrawal will lower cytosolic acetyl-CoA pools, while supplementation can increase them.[5][6]
-
Pharmacological Inhibition of Upstream Enzymes: Use cell-permeable inhibitors of enzymes that produce acetyl-CoA. For example, inhibitors of ATP-citrate lyase (ACLY) can be used to deplete the nucleo-cytosolic pool of acetyl-CoA.
References
- 1. This compound. A nonreactive analog of acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solved The compound this compound can be synthesized from | Chegg.com [chegg.com]
- 3. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues | Open Biology | The Royal Society [royalsocietypublishing.org]
- 5. Spatiotemporal control of acetyl-CoA metabolism in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Dealing with the degradation of S-Acetonyl-CoA during experiments
Welcome to the technical support center for S-Acetonyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues related to its stability and degradation during experiments.
FAQs: Understanding this compound
Q1: What is this compound and how does it differ from Acetyl-CoA?
This compound is a structural analog of Acetyl-CoA. The key difference lies in the linkage of the acetonyl group to Coenzyme A. In this compound, this linkage is a thioether bond (C-S-C), whereas in Acetyl-CoA, it is a thioester bond (C-S-CO). This structural difference renders this compound a non-reactive analog in enzymatic reactions that specifically require the cleavage of the high-energy thioester bond of Acetyl-CoA.[1] It primarily acts as a competitive inhibitor for many enzymes that utilize Acetyl-CoA as a substrate.[1]
Q2: What are the primary applications of this compound in research?
This compound is a valuable tool for:
-
Enzyme Inhibition Studies: As a competitive inhibitor, it is used to study the active sites and mechanisms of enzymes that bind Acetyl-CoA.[1]
-
Controlling Metabolic Pathways: By inhibiting specific enzymes, it can be used to modulate metabolic pathways for experimental purposes.
-
Assay Development: It can serve as a stable, non-reactive control in assays involving Acetyl-CoA.
Q3: What are the main degradation pathways for this compound?
While the thioether bond in this compound is significantly more stable than the thioester bond in Acetyl-CoA, degradation can still occur. The primary concerns are:
-
Hydrolysis of the Coenzyme A moiety: The pyrophosphate bonds in the Coenzyme A part of the molecule can be susceptible to enzymatic or chemical hydrolysis.
-
Oxidation: The sulfur atom in the thioether linkage can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air.
-
Enzymatic Degradation: Intracellular and extracellular hydrolases can potentially degrade the Coenzyme A portion of the molecule.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent enzyme inhibition | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If storing, aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer pH. | Maintain a slightly acidic to neutral pH (6.0-7.0) for your stock solution and assay buffer to minimize hydrolysis. | |
| Presence of interfering substances in the buffer. | Avoid buffers containing strong reducing or oxidizing agents. Common buffers like phosphate, HEPES, and Tris are generally compatible at concentrations up to 100 mM.[2] | |
| Loss of this compound concentration over time | Improper storage. | Store this compound as a dry powder at -20°C or below for long-term storage. For solutions, store at -80°C in small aliquots. |
| Adsorption to plasticware. | Use low-protein-binding microcentrifuge tubes and pipette tips for preparing and storing this compound solutions. | |
| Hydrolysis during sample preparation. | Keep samples on ice throughout the preparation process. Use a buffered solution at a slightly acidic pH. | |
| Unexpected enzymatic activity | Contamination of this compound with Acetyl-CoA. | Verify the purity of your this compound using techniques like HPLC or mass spectrometry. |
| Non-specific binding or inhibition. | Perform control experiments without the enzyme to check for non-specific interactions of this compound with other assay components. | |
| Variability in mass spectrometry results | Sample degradation during preparation. | Use an optimized extraction protocol for acyl-CoAs. A common method involves extraction with a cold solvent like 80% methanol (B129727). For stability, resuspend the dried extract in a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8.[3] |
| Ion suppression effects. | Ensure proper chromatographic separation to minimize co-elution with other molecules that could interfere with ionization. |
Data on this compound Stability
While specific quantitative data for this compound degradation is limited, the stability of its thioether bond is significantly higher than the thioester bond of Acetyl-CoA. The following table provides a qualitative comparison and general stability data for related acyl-CoAs.
| Condition | Acetyl-CoA (Thioester) | This compound (Thioether) | General Acyl-CoA Stability |
| pH Stability | Prone to hydrolysis, especially at neutral to basic pH. | More stable across a wider pH range. | Best stability in slightly acidic to neutral buffered solutions (pH 6.0-7.0).[3] |
| Temperature Stability | Degrades at room temperature over hours. | More stable at room temperature, but long-term storage should be at low temperatures. | Store solutions at -20°C to -80°C. Avoid repeated freeze-thaw cycles. |
| Chemical Stability | Susceptible to nucleophilic attack and cleavage by reducing agents. | Generally resistant to nucleophiles and mild reducing agents. | Avoid strong oxidizing and reducing agents in buffers. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a controlled environment to minimize moisture absorption.
-
Dissolution: Dissolve the powder in a suitable buffer. For most applications, a slightly acidic buffer (e.g., 50 mM ammonium acetate, pH 6.8) is recommended for optimal stability.[3] Alternatively, a mixture of water and an organic solvent like DMSO can be used for preparing concentrated stock solutions.
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C for long-term storage. For short-term storage (up to a week), -20°C is acceptable. Avoid repeated freeze-thaw cycles.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound
-
Extraction: For cellular or tissue samples, perform extraction with 1 mL of ice-cold 10% (w/v) trichloroacetic acid or a cold 80:20 methanol:water solution.[4]
-
Protein Precipitation: Pellet the protein by centrifugation at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.[4]
-
Solid-Phase Extraction (SPE): Purify the supernatant using an Oasis HLB SPE column.
-
Wash the column with 1 mL of methanol.
-
Equilibrate the column with 1 mL of water.
-
Load the sample.
-
Desalt with 1 mL of water.
-
Elute with 1 mL of methanol containing 25 mM ammonium acetate.[4]
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the dried sample in a buffer suitable for LC-MS/MS analysis, such as 50 mM ammonium acetate, pH 6.8.[3]
Visualizations
Logical Flow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for this compound degradation issues.
This compound vs. Acetyl-CoA Stability Comparison
Caption: Key structural and stability differences between Acetyl-CoA and this compound.
Experimental Workflow for Using this compound in Enzyme Assays
Caption: A typical experimental workflow for an enzyme inhibition assay using this compound.
References
- 1. This compound. A nonreactive analog of acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Best practices for the storage and handling of S-Acetonyl-CoA
Welcome to the technical support center for S-Acetonyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and utilization of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic analog of Acetyl-CoA. It is structurally similar to Acetyl-CoA but is considered nonreactive in many enzymatic reactions where Acetyl-CoA is a substrate. Its primary use in research is as a competitive inhibitor for enzymes that utilize Acetyl-CoA as a substrate, such as citrate (B86180) synthase, phosphotransacetylase, and carnitine acetyltransferase.[1]
Q2: What are the primary applications of this compound?
This compound is primarily used in enzyme kinetic studies to understand the mechanism of enzymes that bind Acetyl-CoA. As a competitive inhibitor, it helps in elucidating the structure and function of the active site of these enzymes.[1] It is a valuable tool in drug discovery and development for screening potential inhibitors of Acetyl-CoA utilizing enzymes.
Q3: How should I store this compound?
Proper storage is crucial to maintain the integrity of this compound. The following storage conditions are recommended based on general guidelines for Coenzyme A derivatives.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid/Lyophilized Powder | -20°C | ≥ 4 years | Keep desiccated to prevent degradation from moisture. |
| Aqueous Solution | -20°C in aliquots | Up to 1 month (short-term) | Prepare in a slightly acidic buffer (pH 6.0-7.0). Avoid repeated freeze-thaw cycles. For longer-term storage, flash-freeze in liquid nitrogen before placing at -80°C. |
| Aqueous Solution | 4°C | Not recommended (use within a day) | Prone to hydrolysis, especially at neutral to basic pH. |
Q4: What is the best way to prepare solutions of this compound?
It is recommended to prepare aqueous solutions of this compound immediately before use. Use a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.5) to improve stability. For weighing the lyophilized powder, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture.
Q5: In which solvents is this compound soluble?
Troubleshooting Guides
Enzyme Inhibition Assay Troubleshooting
This guide focuses on troubleshooting common issues encountered when using this compound as a competitive inhibitor in enzymatic assays, such as a citrate synthase activity assay.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition observed | 1. Degraded this compound: Improper storage or handling of this compound solution. 2. Incorrect concentration: Calculation error or inaccurate weighing. 3. Enzyme concentration too high: High enzyme concentration may require a very high inhibitor concentration to observe inhibition. | 1. Prepare a fresh solution of this compound from a properly stored solid stock. 2. Verify the concentration of your stock solution using spectrophotometry (absorbance at 260 nm). 3. Reduce the enzyme concentration in your assay to a level where the reaction rate is linear over time and easily measurable. |
| Inconsistent or variable inhibition results | 1. Precipitation of this compound: Solubility issues in the assay buffer, potentially due to high concentrations or presence of certain ions. 2. Inconsistent incubation times: Variable pre-incubation time of the enzyme with the inhibitor. 3. Pipetting errors: Inaccurate dispensing of small volumes of inhibitor or other reagents. | 1. Visually inspect the assay wells for any precipitation. Consider preparing a fresh, more dilute stock solution. Test the solubility in your specific assay buffer. 2. Ensure a consistent pre-incubation time for the enzyme and inhibitor before initiating the reaction by adding the substrate. 3. Use calibrated pipettes and prepare serial dilutions of the inhibitor to work with larger, more accurate volumes. |
| Non-competitive or mixed inhibition pattern observed | 1. This compound is not a purely competitive inhibitor for the target enzyme. 2. Presence of impurities: The this compound stock may contain impurities that exhibit non-competitive inhibition. 3. Assay conditions: The chosen assay conditions (e.g., pH, ionic strength) may alter the binding mode of the inhibitor. | 1. Review the literature for the specific enzyme to confirm the expected inhibition mechanism. 2. Check the purity of the this compound using a suitable analytical method like HPLC.[3][4][5] 3. Vary the assay conditions (e.g., pH) to see if it affects the inhibition pattern. |
Experimental Protocols
Protocol: Determination of the Inhibition Constant (K_i) of this compound for Citrate Synthase
This protocol outlines a general procedure to determine the K_i value of this compound for citrate synthase using a spectrophotometric assay that monitors the reaction of Coenzyme A-SH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Citrate Synthase
-
This compound
-
Acetyl-CoA
-
Oxaloacetate
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of Acetyl-CoA, this compound, oxaloacetate, and DTNB in Tris-HCl buffer. The exact concentrations will depend on the K_m of the enzyme for its substrates.
-
Prepare a working solution of citrate synthase in the assay buffer.
-
-
Assay Setup:
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain:
-
Tris-HCl buffer
-
DTNB (final concentration typically 0.1-0.2 mM)
-
Citrate Synthase (at a fixed, low concentration)
-
Varying concentrations of the substrate, Acetyl-CoA (typically ranging from 0.2 * K_m to 5 * K_m).
-
A fixed concentration of the inhibitor, this compound. Repeat the experiment with several different fixed concentrations of the inhibitor. Include a control series with no inhibitor.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the enzyme, buffer, DTNB, and this compound for a few minutes at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding oxaloacetate.
-
Immediately monitor the increase in absorbance at 412 nm over time. The rate of this increase is proportional to the rate of the citrate synthase reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each concentration of Acetyl-CoA at each concentration of this compound.
-
Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[Acetyl-CoA]). For a competitive inhibitor, the lines will intersect on the y-axis.
-
Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition to determine V_max, K_m, and K_i.
-
Visualizations
Caption: Experimental workflow for determining the inhibition constant (K_i) of this compound.
Caption: Mechanism of competitive inhibition by this compound.
References
- 1. This compound. A nonreactive analog of acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S-Acetonyl-CoA Purity and Integrity Assessment
Welcome to the technical support center for S-Acetonyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the quality and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from Acetyl-CoA?
A1: this compound is a structural analog of Acetyl-CoA.[1] Unlike Acetyl-CoA, which has a reactive thioester bond, this compound possesses a more stable thioether linkage.[1] This makes it a useful tool in biochemical assays as a competitive inhibitor for enzymes that utilize Acetyl-CoA, without being consumed in the reaction.[1]
Q2: How should I properly store this compound to ensure its integrity?
A2: Proper storage is critical for maintaining the integrity of this compound. Lyophilized powder should be stored at -20°C.[2] Aqueous solutions of CoA compounds are unstable, especially at basic pH.[2] For short-term use, prepare solutions in a slightly acidic buffer (pH 2-6) and use them within a day. For longer-term storage, it is recommended to store aliquots of the solution at -20°C for up to a few months.[2]
Q3: What are the common signs of this compound degradation?
A3: Degradation of this compound can manifest as a decrease in the expected peak area or the appearance of unexpected peaks during chromatographic analysis. Common degradation products can include Coenzyme A (CoA-SH) and the formation of CoA disulfides due to oxidation.[2]
Q4: Can I use the same analytical methods for this compound as I do for other short-chain acyl-CoAs?
A4: Yes, analytical methods developed for short-chain acyl-CoAs are generally applicable to this compound. Liquid chromatography-mass spectrometry (LC-MS/MS) is the most sensitive and selective method for this purpose.[3][4] High-performance liquid chromatography (HPLC) with UV detection can also be used.[4]
Troubleshooting Guides
Issue 1: Inconsistent or low signal intensity in LC-MS/MS analysis.
This is a common issue that can arise from several factors related to sample handling, preparation, and the analytical instrumentation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low LC-MS/MS signal.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation due to improper storage | Ensure lyophilized powder is stored at -20°C. For solutions, use a buffer with a pH between 2 and 6 and store in aliquots at -20°C.[2] |
| Adsorption to sample vials | Use glass vials instead of plastic to minimize signal loss.[5][6] |
| Suboptimal reconstitution solvent | For short to medium chain acyl-CoAs, reconstitute the sample in 50 mM ammonium (B1175870) acetate (B1210297), pH 6.8.[7] |
| LC-MS/MS system issues | Verify the performance of the LC column, check the mobile phase composition and pH, and optimize mass spectrometer parameters for this compound. |
| Matrix effects from biological samples | Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[3] |
Issue 2: Presence of unexpected peaks in the chromatogram.
The appearance of extra peaks can indicate sample contamination or degradation.
Logical Relationship of Potential Impurities
Caption: Potential impurities related to this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis | An acidic storage and handling pH (2-6) can help minimize hydrolysis of the thioether bond.[2] |
| Oxidation | The presence of free Coenzyme A (CoA-SH) can lead to the formation of CoA disulfides. Adding a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) can convert disulfides back to the free thiol form, although this may not be desirable for all experimental setups.[2] |
| Contamination from synthesis | If this compound was synthesized in-house from CoASH and 1-bromoacetone, residual starting materials or byproducts may be present.[1] Re-purification by HPLC may be necessary. |
| Contamination from lab environment | Ensure high-purity solvents and reagents. Be mindful of potential contaminants from lab equipment and consumables. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This method provides a quantitative measure of this compound purity.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM ammonium acetate, pH 6.8).
-
Create a series of dilutions to generate a calibration curve (e.g., 1 µM to 100 µM).
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm particle size).[7]
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[7]
-
Mobile Phase B: Methanol (B129727).[7]
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-3 min: 2% to 15% B
-
3-5.5 min: 15% to 95% B
-
5.5-14.5 min: Hold at 95% B
-
14.5-15 min: 95% to 2% B
-
15-20 min: Hold at 2% B[7]
-
-
Flow Rate: 0.2 mL/min.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Analysis:
-
Inject the standard solutions and the sample to be tested.
-
Integrate the peak area corresponding to this compound.
-
Calculate the purity by comparing the peak area of the main compound to the total area of all peaks.
-
Protocol 2: Integrity and Quantification by LC-MS/MS
This protocol offers high sensitivity and specificity for the analysis of this compound.
Methodology:
-
Sample Preparation:
-
For biological samples, perform an extraction using cold methanol or a 2.5% sulfosalicylic acid (SSA) solution.[3][7]
-
Centrifuge to pellet proteins and other cellular debris.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 mM ammonium acetate, pH 6.8.[7]
-
-
LC-MS/MS System and Conditions:
-
LC System: Utilize a UHPLC system for optimal separation.
-
Column and Mobile Phases: As described in Protocol 1.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q Exactive) is suitable.[7]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantitative Data Summary
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | Typically in the low µM range | Can reach sub-µM to nM levels[4] |
| Limit of Quantitation (LOQ) | Typically in the mid µM range | Can reach low nM levels[8] |
| Linear Range | Generally 2-3 orders of magnitude | Can span 3-4 orders of magnitude[3] |
| Specificity | Moderate; co-eluting compounds can interfere | High; based on mass-to-charge ratio and fragmentation pattern |
References
- 1. This compound. A nonreactive analog of acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neolab.de [neolab.de]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Inhibitory Effects of S-Acetonyl-CoA and Other Acetyl-CoA Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of S-Acetonyl-CoA and other commercially available or synthetically accessible acetyl-CoA analogs. The focus is on their impact on key metabolic enzymes, providing researchers with the necessary data to select the appropriate analog for their specific experimental needs. While this compound is a well-established competitive inhibitor for several enzymes, a notable gap exists in the publicly available literature regarding its specific inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50). This guide presents the available quantitative data for other analogs to offer a comparative context and highlights the need for further quantitative characterization of this compound.
Introduction to Acetyl-CoA Analogs as Enzyme Inhibitors
Acetyl-Coenzyme A (acetyl-CoA) is a central metabolite in cellular metabolism, participating in numerous biochemical reactions, including the citric acid cycle and fatty acid metabolism. Acetyl-CoA analogs are structurally similar molecules that can interact with acetyl-CoA-dependent enzymes, often acting as competitive or non-competitive inhibitors. These analogs are invaluable tools for studying enzyme mechanisms, elucidating metabolic pathways, and developing potential therapeutic agents.
This compound is a thioether-containing analog of acetyl-CoA and is recognized as a potent competitive inhibitor of several key enzymes, including citrate (B86180) synthase, phosphotransacetylase, and carnitine acetyltransferase.[1] Unlike acetyl-CoA, the thioether linkage in this compound is resistant to enzymatic cleavage, making it a stable analog for inhibition studies. However, it is important to note that this compound does not inhibit or compete with acetyl-CoA for binding to enzymes that require the thioester group for activation, such as phosphoenolpyruvate (B93156) carboxylase and pyruvate (B1213749) carboxylase.[1]
Comparative Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory effects of various acetyl-CoA analogs against three key enzymes: citrate synthase, phosphotransacetylase, and carnitine acetyltransferase. The lack of specific Ki or IC50 values for this compound in the literature is a significant limitation for direct comparison.
Table 1: Inhibitory Effects on Citrate Synthase
| Inhibitor | Type of Inhibition | Ki Value (µM) | IC50 Value (µM) |
| This compound | Competitive | Not Reported | Not Reported |
| Carboxymethyl-CoA | Competitive (Transition State Analog) | 0.07 (in the presence of oxaloacetate) | Not Reported |
| Fluorovinyl Thioether Acetyl-CoA | Competitive | 4.3 | Not Reported |
| Non-fluorinated Vinyl Thioether Acetyl-CoA | Competitive | 68.3 | Not Reported |
| Methyl Sulfoxide Acetyl-CoA | Competitive | 11.1 | Not Reported |
| Propionyl-CoA | Competitive | Not Reported | Not Reported |
| Succinyl-CoA | Competitive | Not Reported | Not Reported |
Table 2: Inhibitory Effects on Phosphotransacetylase
| Inhibitor | Type of Inhibition | Ki Value (µM) | IC50 Value (µM) |
| This compound | Competitive | Not Reported | Not Reported |
| NADP | Mixed | Not Reported | Not Reported |
Table 3: Inhibitory Effects on Carnitine Acetyltransferase
| Inhibitor | Type of Inhibition | Ki Value (µM) | IC50 Value (µM) |
| This compound | Competitive | Not Reported | Not Reported |
| Acetyl-CoA | Competitive | ~45 | Not Reported |
| CoA | Competitive | ~45 | Not Reported |
| Malonyl-CoA | Competitive | 0.22 | Not Reported |
| Palmitoyl-CoA | Mixed | Not Reported | 30.6 - 178 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. The following are standard protocols for assaying the activity of citrate synthase, phosphotransacetylase, and carnitine acetyltransferase, which can be adapted for inhibitor screening.
Citrate Synthase Activity Assay
This assay measures the initial rate of the reaction between acetyl-CoA and oxaloacetate to form citrate and Coenzyme A. The release of Coenzyme A with its free thiol group is monitored spectrophotometrically using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), with an absorbance maximum at 412 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.1)
-
Acetyl-CoA solution (10 mM)
-
Oxaloacetate solution (10 mM)
-
DTNB solution (1 mM in Tris-HCl buffer)
-
Citrate synthase enzyme preparation
-
Inhibitor stock solution (e.g., this compound or other analogs)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB solution, and acetyl-CoA solution in each well of the microplate.
-
Add the desired concentration of the inhibitor to the test wells and an equivalent volume of solvent to the control wells.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the reaction by adding the oxaloacetate solution to all wells.
-
Immediately start monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
Calculate the initial reaction velocity (rate of change of absorbance) for each well.
-
To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (acetyl-CoA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or other kinetic plots.
Phosphotransacetylase Activity Assay
The activity of phosphotransacetylase is determined by measuring the formation of acetyl-CoA from acetyl phosphate (B84403) and Coenzyme A. The increase in acetyl-CoA concentration can be monitored directly by measuring the absorbance at 233 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Coenzyme A (CoA) solution (10 mM)
-
Acetyl phosphate solution (100 mM)
-
Phosphotransacetylase enzyme preparation
-
Inhibitor stock solution
-
UV-transparent cuvettes or microplates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 233 nm
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing Tris-HCl buffer and CoA solution.
-
Add the inhibitor at the desired concentration to the test samples.
-
Equilibrate the mixture to the assay temperature (e.g., 25°C).
-
Initiate the reaction by adding the acetyl phosphate solution.
-
Immediately monitor the increase in absorbance at 233 nm over time.
-
The initial linear rate of absorbance increase is proportional to the enzyme activity.
-
For inhibitor characterization, vary the concentrations of CoA and the inhibitor and analyze the data using appropriate kinetic models.
Carnitine Acetyltransferase Activity Assay
This assay measures the forward reaction, the formation of acetylcarnitine and Coenzyme A from acetyl-CoA and L-carnitine. The production of Coenzyme A is quantified using DTNB, similar to the citrate synthase assay.
Materials:
-
HEPES buffer (50 mM, pH 7.5)
-
Acetyl-CoA solution (10 mM)
-
L-carnitine solution (50 mM)
-
DTNB solution (1 mM in HEPES buffer)
-
Carnitine acetyltransferase enzyme preparation
-
Inhibitor stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Set up the reaction in a microplate with HEPES buffer, DTNB solution, and L-carnitine solution.
-
Add the inhibitor to the designated wells.
-
Add the carnitine acetyltransferase enzyme to all wells and pre-incubate for a short period at the desired temperature.
-
Start the reaction by adding the acetyl-CoA solution.
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the inhibitory mechanism and constants by performing the assay at various substrate and inhibitor concentrations.
Visualizing Key Processes
To better illustrate the context of this comparison, the following diagrams, generated using Graphviz (DOT language), depict a relevant metabolic pathway, a typical experimental workflow for inhibitor analysis, and the logical structure of this guide.
Caption: Overview of Acetyl-CoA Metabolism.
Caption: Enzyme Inhibition Assay Workflow.
Caption: Logical Structure of the Comparison Guide.
Conclusion and Future Directions
This compound is a valuable tool for probing the function of several key metabolic enzymes due to its stability and potent competitive inhibition. However, the lack of publicly available, quantitative data on its inhibitory constants (Ki and IC50 values) for enzymes like citrate synthase, phosphotransacetylase, and carnitine acetyltransferase presents a significant gap in the literature. This guide provides a framework for comparison by presenting the available data for other acetyl-CoA analogs and detailed experimental protocols that can be used to determine these missing values.
Future research should focus on the systematic determination of the Ki and IC50 values for this compound against its target enzymes. Such data would allow for a more direct and quantitative comparison with other analogs, enabling researchers to make more informed decisions when selecting an inhibitor for their studies. Furthermore, a broader screening of this compound against a wider range of acetyl-CoA-dependent enzymes could uncover new targets and further elucidate its specificity and potential applications in metabolic research.
References
S-Acetonyl-CoA vs. Acetyl-CoA: A Comparative Guide to Enzyme Binding and Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cellular metabolism and enzymatic regulation, coenzyme A (CoA) and its derivatives are central players. Acetyl-CoA is a pivotal metabolite, serving as the primary donor of acetyl groups for the Krebs cycle, fatty acid synthesis, and numerous biosynthetic and regulatory acetylation reactions. To probe the intricate mechanisms of acetyl-CoA-dependent enzymes, researchers often turn to structural analogs that can act as investigative tools or potential inhibitors. One such analog is S-acetonyl-CoA, a thioether counterpart to the thioester acetyl-CoA. This guide provides an objective comparison of this compound and acetyl-CoA, focusing on their differential binding to and activation of key enzymes, supported by available experimental data and detailed protocols.
Structural and Chemical Differences
The fundamental distinction between acetyl-CoA and this compound lies in the linkage of the acyl group to coenzyme A. In acetyl-CoA, an acetyl group is attached via a high-energy thioester bond. In this compound, the thioester linkage is replaced by a more stable thioether bond, and an additional methylene (B1212753) group is present, making the attached group an acetonyl moiety. This structural alteration has profound implications for the molecule's reactivity and its interaction with enzyme active sites. This compound is considered a nonreactive analog of acetyl-CoA because the thioether bond is not as readily cleaved as the thioester bond in enzymatic reactions.[1]
Comparative Analysis of Enzyme Interaction
This compound has been demonstrated to act as a potent competitive inhibitor for a range of enzymes that utilize acetyl-CoA as a substrate.[1] This competitive inhibition arises from its structural similarity to acetyl-CoA, allowing it to bind to the active site but, due to its chemical nature, it does not undergo the subsequent catalytic steps.
Quantitative Comparison of Kinetic Parameters
The following table summarizes the available kinetic parameters for acetyl-CoA (Km) and this compound (Ki) with several key enzymes. The Michaelis constant (Km) for acetyl-CoA indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, reflecting the binding affinity of the enzyme for its natural substrate. The inhibition constant (Ki) for this compound represents its binding affinity as a competitive inhibitor; a lower Ki value signifies a more potent inhibitor.
| Enzyme | Organism/Source | Acetyl-CoA (Km) | This compound (Ki) |
| Citrate (B86180) Synthase | Pig Heart | ~16 µM | Data not available |
| Phosphotransacetylase | Porphyromonas gingivalis | 63.8 ± 7.5 µM | Data not available |
| Carnitine Acetyltransferase | Human Skeletal Muscle | ~45 µM (as an inhibitor) | Data not available |
Note: While the primary literature describes this compound as a "potent competitive inhibitor," the specific Ki values from the original 1980 study by Rubenstein and Dryer were not accessible in the available databases. The Km value for Carnitine Acetyltransferase with acetyl-CoA is presented in the context of its inhibitory effect on carnitine palmitoyltransferase.[2]
Enzyme-Specific Interactions
Citrate Synthase
Citrate synthase catalyzes the first committed step of the citric acid cycle, the condensation of acetyl-CoA and oxaloacetate to form citrate. This compound is a competitive inhibitor with respect to acetyl-CoA for this enzyme.[1] The Lineweaver-Burk plots from studies on citrate synthase demonstrate that in the presence of this compound, the apparent Km for acetyl-CoA is increased while the Vmax remains unchanged, a characteristic of competitive inhibition.
Phosphotransacetylase
Phosphotransacetylase is a key enzyme in bacterial metabolism, catalyzing the reversible transfer of an acetyl group from acetyl-CoA to inorganic phosphate (B84403). Similar to its effect on citrate synthase, this compound acts as a competitive inhibitor of phosphotransacetylase.[1]
Carnitine Acetyltransferase
Carnitine acetyltransferase plays a crucial role in the transport of acetyl groups across mitochondrial membranes by catalyzing the reversible transfer of an acetyl group between coenzyme A and carnitine. This compound also competitively inhibits this enzyme.[1]
Enzymes Not Affected by this compound
Interestingly, enzymes that require the thioester group of acetyl-CoA for allosteric activation, rather than as a substrate for acyl transfer, are not affected by this compound. For example, Escherichia coli phosphoenolpyruvate (B93156) carboxylase and rat liver pyruvate (B1213749) carboxylase are not activated by this compound, and it does not compete with acetyl-CoA for binding to these enzymes.[1] This highlights the stringent requirement of the thioester linkage for the activation of these particular enzymes.[1]
Mandatory Visualizations
Logical Relationship Diagram
Caption: Interaction of Acetyl-CoA and this compound with target enzymes.
Experimental Workflow Diagram
Caption: General workflow for kinetic analysis of enzyme inhibition.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from CoASH and 1-bromoacetone.[1]
Enzyme Kinetic Assay for Citrate Synthase
This protocol is based on the colorimetric assay that measures the release of CoASH, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that absorbs at 412 nm.
Materials:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
DTNB solution (e.g., 10 mM in ethanol)
-
Acetyl-CoA solutions of varying concentrations
-
This compound solution (for inhibition studies)
-
Oxaloacetate solution (e.g., 10 mM)
-
Purified citrate synthase enzyme
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, DTNB, and the citrate synthase enzyme solution.
-
For assays without inhibitor, add the desired concentration of acetyl-CoA. For inhibition assays, add the desired concentrations of both acetyl-CoA and this compound.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the oxaloacetate solution.
-
Immediately monitor the increase in absorbance at 412 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Repeat for a range of acetyl-CoA concentrations, both in the absence and presence of a fixed concentration of this compound.
-
Analyze the data using a Lineweaver-Burk plot (1/velocity vs. 1/[acetyl-CoA]) to determine Km and Ki.
Enzyme Kinetic Assay for Phosphotransacetylase
The activity of phosphotransacetylase can be monitored by following the formation of acetyl-CoA from acetyl phosphate and CoA. The formation of the thioester bond in acetyl-CoA leads to an increase in absorbance at 233 nm.
Materials:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.4)
-
Coenzyme A (CoA) solution
-
Acetyl phosphate solution
-
Acetyl-CoA solutions of varying concentrations (for the reverse reaction)
-
This compound solution
-
Purified phosphotransacetylase enzyme
-
UV-Vis spectrophotometer
Procedure (Forward Reaction - Acetyl-CoA formation):
-
In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, CoA, and acetyl phosphate.
-
Add the phosphotransacetylase enzyme to initiate the reaction.
-
Monitor the increase in absorbance at 233 nm.
Procedure (Reverse Reaction - Inhibition study):
-
Prepare a reaction mixture containing Tris-HCl buffer and varying concentrations of acetyl-CoA. For inhibition studies, include this compound.
-
Add the enzyme and initiate the reaction by adding inorganic phosphate.
-
Monitor the decrease in absorbance at 233 nm as acetyl-CoA is consumed.
-
Calculate initial velocities and analyze using Lineweaver-Burk plots.
Enzyme Kinetic Assay for Carnitine Acetyltransferase
The activity of carnitine acetyltransferase is typically assayed by monitoring the formation of acetyl-CoA from acetyl-L-carnitine and CoA, which can be measured by the increase in absorbance at 233 nm.
Materials:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Coenzyme A (CoA) solution
-
Acetyl-L-carnitine solution
-
Acetyl-CoA solutions of varying concentrations
-
This compound solution
-
Purified carnitine acetyltransferase enzyme
-
UV-Vis spectrophotometer
Procedure:
-
In a cuvette, combine Tris-HCl buffer, CoA, and acetyl-L-carnitine.
-
For inhibition studies, add this compound to the reaction mixture along with varying concentrations of the substrate (acetyl-CoA in the reverse reaction or acetyl-L-carnitine in the forward reaction).
-
Initiate the reaction by adding the carnitine acetyltransferase enzyme.
-
Monitor the change in absorbance at 233 nm.
-
Determine initial velocities and perform kinetic analysis as described for the other enzymes.
Conclusion
This compound serves as an invaluable tool for probing the active sites of acetyl-CoA-dependent enzymes. Its defining characteristic as a competitive inhibitor for enzymes like citrate synthase, phosphotransacetylase, and carnitine acetyltransferase stems from its structural mimicry of acetyl-CoA, coupled with its non-reactive thioether bond. In contrast, its inability to activate enzymes that rely on the thioester for allosteric regulation underscores the nuanced and specific interactions between enzymes and their ligands. The experimental protocols provided herein offer a framework for researchers to quantitatively assess these interactions and further elucidate the mechanisms of enzyme function and inhibition.
References
S-Acetonyl-CoA: A Potent and Specific Competitive Inhibitor for Acetyl-CoA-Dependent Enzymes
For researchers, scientists, and drug development professionals, the search for specific enzyme inhibitors is paramount for elucidating metabolic pathways and developing targeted therapeutics. S-Acetonyl-CoA has emerged as a valuable tool in this endeavor, acting as a specific competitive inhibitor for a range of enzymes that utilize Acetyl-CoA as a substrate. This guide provides a comprehensive comparison of this compound with other inhibitors, supported by experimental data and detailed protocols for its validation.
This compound, a structural analog of Acetyl-CoA, has been demonstrated to be a potent competitive inhibitor of several key enzymes, including citrate (B86180) synthase, phosphotransacetylase, and carnitine acetyltransferase.[1] Its mechanism of action lies in its ability to bind to the active site of these enzymes, directly competing with the natural substrate, Acetyl-CoA, without undergoing a reaction. This specific mode of inhibition makes this compound an excellent tool for studying the roles of these enzymes in various biological processes.
Comparative Inhibition Data
To contextualize the efficacy of this compound, it is essential to compare its inhibitory constants (Ki) with those of other known inhibitors for the same target enzymes. The following tables summarize the available quantitative data.
Table 1: Comparison of Competitive Inhibitors for Citrate Synthase
| Inhibitor | Type of Inhibition | Ki Value (µM) | Target Enzyme |
| This compound | Competitive vs. Acetyl-CoA | Data not available in cited literature | Citrate Synthase |
| Propionyl-CoA | Competitive vs. Acetyl-CoA | 2.4 | Citrate Synthase |
| Succinyl-CoA | Competitive vs. Acetyl-CoA | Not specified | Citrate Synthase |
| Citrate | Competitive vs. Oxaloacetate | Not specified | Citrate Synthase |
Table 2: Comparison of Competitive Inhibitors for Carnitine Acetyltransferase (and related Carnitine Palmitoyltransferase)
| Inhibitor | Type of Inhibition | Ki Value (µM) | Target Enzyme |
| This compound | Competitive vs. Acetyl-CoA | Data not available in cited literature | Carnitine Acetyltransferase |
| Acetyl-CoA | Competitive vs. Palmitoyl-CoA | ~45 | Carnitine Palmitoyltransferase |
| Coenzyme A (CoA) | Competitive vs. Palmitoyl-CoA | ~45 | Carnitine Palmitoyltransferase |
| Malonyl-CoA | Competitive vs. Palmitoyl-CoA | 0.22 | Carnitine Palmitoyltransferase |
Table 3: Comparison of Inhibitors for Phosphotransacetylase
| Inhibitor | Type of Inhibition | Ki Value (µM) | Target Enzyme |
| This compound | Competitive vs. Acetyl-CoA | Data not available in cited literature | Phosphotransacetylase |
Note: While the primary literature describes this compound as a "potent" competitive inhibitor, specific Ki values were not found in the reviewed abstracts.
Mechanism of Competitive Inhibition
This compound's structure closely mimics that of Acetyl-CoA, allowing it to fit into the enzyme's active site. However, the substitution of the thioester linkage with a more stable thioether bond prevents the transfer of the acetyl group, effectively blocking the enzyme's catalytic activity. This reversible binding is characteristic of competitive inhibition, where the inhibitor and substrate compete for the same binding site.
Caption: Competitive inhibition of an enzyme by this compound.
Experimental Validation of this compound as a Competitive Inhibitor
The following protocol outlines a general method for validating the competitive inhibition of an enzyme, such as citrate synthase, by this compound using a spectrophotometric assay.
Principle
The activity of citrate synthase is determined by measuring the rate of Coenzyme A (CoA-SH) release when it catalyzes the reaction between Acetyl-CoA and oxaloacetate. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. By measuring the reaction rates at varying substrate (Acetyl-CoA) concentrations in the presence and absence of this compound, the mode of inhibition and the inhibition constant (Ki) can be determined.
Materials and Reagents
-
Purified enzyme (e.g., Citrate Synthase)
-
Acetyl-CoA (substrate)
-
This compound (inhibitor)
-
Oxaloacetate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer capable of reading absorbance at 412 nm
-
96-well microplate (optional, for high-throughput analysis)
Experimental Workflow
Caption: Workflow for validating this compound's competitive inhibition.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of Tris-HCl buffer (e.g., 100 mM, pH 8.0).
-
Prepare stock solutions of Acetyl-CoA, this compound, oxaloacetate, and DTNB in the buffer. The concentrations should be chosen to allow for appropriate dilutions in the final reaction mixture.
-
Prepare a working solution of the enzyme in the buffer.
-
-
Assay Setup:
-
Set up a series of reactions in microplate wells or cuvettes. Each series should have a fixed concentration of the enzyme and oxaloacetate, and a varying concentration of Acetyl-CoA.
-
Prepare at least two series of reactions: one without the inhibitor (control) and one with a fixed concentration of this compound. To determine the Ki value accurately, it is recommended to use multiple concentrations of the inhibitor in separate series.
-
The final reaction mixture should contain buffer, DTNB, enzyme, Acetyl-CoA, and this compound (for the inhibited reactions).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding oxaloacetate to all wells simultaneously (if using a multi-channel pipette for a microplate).
-
Immediately start monitoring the change in absorbance at 412 nm over time using a spectrophotometer in kinetic mode. Record data at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to determine the initial linear rate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each concentration of Acetyl-CoA from the linear portion of the absorbance vs. time plot. The rate is proportional to the change in absorbance per unit time.
-
Create a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/v) against the reciprocal of the Acetyl-CoA concentration (1/[S]) for both the inhibited and uninhibited reactions.
-
Interpretation of the Lineweaver-Burk Plot:
-
If the lines intersect on the y-axis, it indicates competitive inhibition. The Vmax remains unchanged, while the apparent Km increases in the presence of the inhibitor.
-
The Ki can be calculated from the x-intercepts of the plots or by using the equation for competitive inhibition: Apparent Km = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.
-
-
Conclusion
References
A Comparative Guide to S-Acetonyl-CoA and Non-hydrolyzable Acetyl-CoA Analogs for Researchers
An Objective Analysis for Advancing Research in Enzyme Inhibition and Drug Discovery
In the intricate world of cellular metabolism and epigenetic regulation, Acetyl-Coenzyme A (Acetyl-CoA) stands as a pivotal molecule, participating in a vast array of biochemical reactions.[1][2] Its central role in transferring acetyl groups makes it a key substrate for enzymes like histone acetyltransferases (HATs), which are crucial for regulating gene expression.[3][4] To study and modulate the activity of these enzymes, researchers rely on analogs of acetyl-CoA that resist enzymatic hydrolysis. This guide provides a comparative analysis of S-Acetonyl-CoA and other non-hydrolyzable acetyl-CoA analogs, offering insights into their performance, supported by experimental data and protocols.
Introduction to Non-Hydrolyzable Acetyl-CoA Analogs
The highly reactive thioester bond in acetyl-CoA, essential for its biological activity, also presents challenges for in vitro studies of enzyme mechanisms and for developing therapeutic inhibitors.[5] Non-hydrolyzable analogs are synthetic molecules where this reactive bond is replaced with a more stable linkage, rendering them resistant to cleavage by acetyltransferases. These tools are invaluable for:
-
Enzyme Inhibition Studies: To understand the kinetics and mechanism of acetyltransferase enzymes.
-
Structural Biology: To trap enzyme-substrate complexes for crystallographic studies.
-
Drug Discovery: As scaffolds for designing potent and specific enzyme inhibitors.[6][7]
This compound: A Potent Non-Reactive Analog
This compound is a well-characterized structural analog of acetyl-CoA where the thioester linkage is replaced by a thioether bond.[8] This modification makes it a stable, non-reactive molecule that can act as a competitive inhibitor for various acetyl-CoA-dependent enzymes.[8]
Mechanism of Action: this compound mimics the binding of acetyl-CoA to the enzyme's active site. However, due to the stable thioether bond, it cannot donate its acetyl group and thus inhibits the acetyltransferase activity. It has been shown to be a potent competitive inhibitor of enzymes such as citrate (B86180) synthase, phosphotransacetylase, and carnitine acetyltransferase.[8] Structural studies of the p300 histone acetyltransferase in complex with acetonyl-CoA have provided detailed insights into its inhibitory properties and tight binding.[9][10][11][12]
Comparative Analysis of Non-Hydrolyzable Analogs
While this compound is a widely used tool, several other non-hydrolyzable analogs have been developed, each with distinct properties. The choice of analog often depends on the specific enzyme being studied and the experimental goals. Other analogs have replaced the thioester with an ester, amide, or carbonyl group.[5] Amide analogs have been found to be stable in all enzymes they were tested against, while ester analogs showed some instability.[5]
| Analog | Target Enzyme(s) | Inhibition Constant (Ki) | Mechanism of Inhibition | Key Features | Reference |
| This compound | p300/CBP, Citrate Synthase | Potent, often in the low micromolar to nanomolar range | Competitive | Thioether linkage, well-characterized structurally | [8][9][10] |
| Fluorovinyl Thioether Analog | Citrate Synthase | 4.3 µM | Competitive | Fluorine substitution enhances potency | [13] |
| Methyl Sulfoxide Analog | Citrate Synthase | 11.1 µM | Competitive | Suggests hydrogen bonding interactions in the active site | [13] |
| Lys-CoA | p300/CBP | 20 nM (Ki*) | Bisubstrate inhibitor | Highly potent and selective for p300 | [14][15] |
Experimental Protocols
Robust and reproducible experimental data are the cornerstone of scientific research. Below are generalized protocols for key assays used to characterize this compound and other non-hydrolyzable analogs as enzyme inhibitors.
Protocol 1: In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This protocol outlines a method to determine the inhibitory potency (IC50) of an analog against a specific HAT enzyme, such as p300/CBP.[16]
Materials and Reagents:
-
Purified recombinant HAT enzyme (e.g., p300)
-
Histone substrate (e.g., Histone H3 peptide)
-
[3H]-Acetyl-CoA (radiolabeled) or unlabeled Acetyl-CoA for non-radioactive assays
-
This compound or other non-hydrolyzable analogs
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)
-
Scintillation fluid and counter (for radioactive assay) or specific antibody for acetylated histone (for ELISA-based assay)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone substrate, and the HAT enzyme.
-
Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding Acetyl-CoA ([3H]-Acetyl-CoA for radioactive detection).
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding acetic acid or placing on ice).
-
Detect the acetylated product. For radioactive assays, this can be done by spotting the reaction mixture onto P81 phosphocellulose paper, washing away unincorporated [3H]-Acetyl-CoA, and measuring the remaining radioactivity using a scintillation counter.[17] For non-radioactive assays, an ELISA-based format can be used where the acetylated histone is detected by a specific antibody.[18]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Caption: A generalized workflow for determining the IC50 of a HAT inhibitor.
Caption: Inhibition of HAT-mediated chromatin remodeling by a non-hydrolyzable analog.
Conclusion
This compound and other non-hydrolyzable acetyl-CoA analogs are indispensable tools for researchers in academia and the pharmaceutical industry. Their ability to act as stable mimics of the natural substrate allows for detailed investigation of enzyme kinetics, mechanism, and structure. The comparative data and experimental protocols provided in this guide aim to assist researchers in selecting the appropriate analog for their studies and in designing robust experiments to advance our understanding of acetyltransferases and their roles in health and disease.[18] The continued development of novel analogs will undoubtedly open new avenues for therapeutic intervention in diseases where acetyltransferase activity is dysregulated.[19][20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Histone Acetyltransferase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. "Improved Synthesis of Acetyl-Coa and Malonyl-Coa Analogs and Their Use" by Aaron Benjamin [docs.lib.purdue.edu]
- 6. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 7. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound. A nonreactive analog of acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of the p300 histone acetyltransferase bound to acetyl-coenzyme A and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Probing the Reaction Coordinate of the p300/CBP Histone Acetyltranferase with Bisubstrate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Acetyl-CoA biosynthesis drives resistance to histone acetyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Inhibition of Citrate Synthase by S-Acetonyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of enzyme inhibition is paramount for designing novel therapeutics. This guide provides a detailed comparison of the inhibitory effects of S-Acetonyl-CoA and other key regulators on citrate (B86180) synthase, a pivotal enzyme in cellular metabolism. We present supporting experimental data, detailed protocols, and visual diagrams to elucidate the underlying molecular interactions.
This compound: A Potent Competitive Inhibitor
This compound stands out as a potent competitive inhibitor of citrate synthase, specifically targeting the binding site of acetyl-CoA.[1] As a structural analog of acetyl-CoA, this compound effectively mimics the substrate, allowing it to occupy the active site of the enzyme. This binding event precludes the entry of the natural substrate, acetyl-CoA, thereby halting the catalytic reaction and the production of citrate. The competitive nature of this inhibition is further supported by kinetic studies, which demonstrate that an increase in acetyl-CoA concentration can overcome the inhibitory effect of this compound.
Comparative Analysis of Citrate Synthase Inhibitors
To provide a broader context for the inhibitory action of this compound, the following table summarizes the quantitative inhibition data for several key regulators of citrate synthase.
| Inhibitor | Type of Inhibition | Target Substrate | Ki Value (µM) |
| This compound | Competitive | Acetyl-CoA | Data not available in the provided search results |
| ATP | Competitive | Acetyl-CoA | ~1000[2] |
| NADH | Allosteric/Isosteric | Acetyl-CoA | ~0.28 (E. coli)[3] |
| Succinyl-CoA | Competitive | Acetyl-CoA | Data not available in the provided search results |
| Citrate | Product Inhibition (Competitive) | Oxaloacetate | Data not available in the provided search results |
Note: The Ki value for this compound was not explicitly found in the provided search results. The Ki for NADH can vary depending on the organism and whether the inhibition is allosteric or isosteric.[3][4]
Visualizing the Mechanism of Inhibition
To illustrate the competitive inhibition mechanism of this compound, the following signaling pathway diagram was generated.
Caption: Competitive inhibition of citrate synthase by this compound.
Experimental Protocols
Determination of Citrate Synthase Activity
A widely used method to determine citrate synthase activity is a continuous spectrophotometric assay that measures the rate of coenzyme A (CoA-SH) production. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm.[5]
Materials:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.1)
-
Acetyl-CoA solution (e.g., 10 mM)
-
DTNB solution (e.g., 10 mM)
-
Oxaloacetate solution (e.g., 10 mM)
-
Enzyme sample (e.g., purified citrate synthase or mitochondrial extract)
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, acetyl-CoA, and DTNB in a cuvette.
-
Add the enzyme sample to the reaction mixture and incubate for a short period to establish a baseline reading.
-
Initiate the reaction by adding the oxaloacetate solution.
-
Immediately monitor the increase in absorbance at 412 nm over time. The rate of change in absorbance is directly proportional to the citrate synthase activity.
Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor
To determine the Ki value for a competitive inhibitor like this compound, a series of enzyme activity assays are performed with varying concentrations of the substrate (acetyl-CoA) and a fixed concentration of the inhibitor.
Procedure:
-
Perform the citrate synthase activity assay as described above with a range of acetyl-CoA concentrations in the absence of the inhibitor. This will allow for the determination of the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the uninhibited enzyme.
-
Repeat the assays with the same range of acetyl-CoA concentrations but in the presence of a fixed concentration of this compound.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
For a competitive inhibitor, the lines for the inhibited and uninhibited reactions will intersect on the y-axis (1/Vmax).
-
The apparent Km (Km_app) in the presence of the inhibitor will be increased.
-
The Ki can be calculated using the following equation: Km_app = Km * (1 + [I]/Ki), where [I] is the concentration of the inhibitor.[6]
Experimental Workflow Visualization
The following diagram illustrates the workflow for determining the inhibitory properties of a compound on citrate synthase.
Caption: Workflow for determining the Ki of a citrate synthase inhibitor.
By understanding the competitive inhibitory mechanism of this compound and comparing its potency to other known regulators, researchers can gain valuable insights into the active site of citrate synthase. This knowledge is instrumental in the rational design of novel inhibitors with potential therapeutic applications in metabolic disorders.
References
- 1. This compound. A nonreactive analog of acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The binding of reduced nicotinamide adenine dinucleotide to citrate synthase of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human citrate synthase kinetic simulation to fit rapid, direct, and thiol probe coupled kinetic data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.graphpad.com [cdn.graphpad.com]
- 6. bio.libretexts.org [bio.libretexts.org]
Evaluating the Specificity of S-Acetonyl-CoA Compared to Other Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
S-Acetonyl-CoA: A Profile of a Specific Competitive Inhibitor
This compound is a synthetic analog of acetyl-CoA where the thioester linkage is replaced by a more stable thioether bond. This structural modification makes it a valuable tool for studying acetyl-CoA-dependent enzymes. It acts as a potent competitive inhibitor for several enzymes that utilize acetyl-CoA as a substrate.[1]
A key feature of this compound's specificity is its inability to inhibit enzymes that require the thioester group for activation. For instance, it does not activate or compete with acetyl-CoA for binding to pyruvate (B1213749) carboxylase, highlighting its specificity for enzymes that interact with the acetyl group and the CoA moiety without depending on the high-energy thioester bond for catalysis.[1]
The primary enzymes known to be competitively inhibited by this compound are:
-
Citrate (B86180) Synthase: The enzyme that catalyzes the first step of the citric acid cycle.
-
Phosphotransacetylase: An enzyme involved in acetate (B1210297) metabolism in prokaryotes.
-
Carnitine Acetyltransferase: An enzyme that facilitates the transport of acetyl groups across mitochondrial membranes.
Quantitative Comparison of Alternative Enzyme Inhibitors
In the absence of specific inhibitory constants for this compound, this section provides a quantitative comparison of alternative inhibitors for the enzymes targeted by this compound. This data allows for an indirect assessment of the potency of other compounds acting on the same targets.
| Target Enzyme | Inhibitor | Type of Inhibition | Kᵢ / IC₅₀ |
| Citrate Synthase | S-dimethylarsino-CoA | Competitive vs. acetyl-CoA | Kᵢ = 20 µM |
| Succinyl-CoA | Competitive vs. acetyl-CoA | - | |
| Phosphotransacetylase | S-dimethylarsino-CoA | Irreversible | - |
| Carnitine Acetyltransferase | S-dimethylarsino-CoA | Competitive vs. acetyl-CoA | Kᵢ = 41 µM |
| Malonyl-CoA | Competitive vs. palmitoyl-CoA | Kᵢ = 0.22 µM | |
| Acetyl-CoA | Competitive vs. palmitoyl-CoA | Kᵢ ≈ 45 µM | |
| CoA | Competitive vs. palmitoyl-CoA | Kᵢ ≈ 45 µM |
Experimental Protocols
Detailed methodologies for assaying the activity of the target enzymes are crucial for reproducible research. Below are summaries of common experimental protocols.
Citrate Synthase Inhibition Assay
This assay spectrophotometrically measures the activity of citrate synthase by detecting the production of Coenzyme A (CoA).
-
Principle: The assay follows the reaction of the free thiol group of CoA with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored 2-nitro-5-thiobenzoate (TNB), detectable at 412 nm.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 8.1)
-
Acetyl-CoA
-
DTNB
-
Enzyme sample (e.g., mitochondrial extract)
-
Inhibitor (this compound or other compounds) at various concentrations
-
-
Procedure:
-
The reaction is initiated by the addition of oxaloacetate.
-
The increase in absorbance at 412 nm is monitored over time.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
Inhibition constants (Kᵢ or IC₅₀) are determined by plotting reaction rates against inhibitor concentrations.
-
Phosphotransacetylase Inhibition Assay
The activity of phosphotransacetylase is typically measured by monitoring the formation of acetyl-CoA.
-
Principle: The formation of the thioester bond in acetyl-CoA can be directly measured by the increase in absorbance at 233 nm.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 7.8)
-
Acetyl phosphate
-
Coenzyme A
-
Enzyme sample
-
Inhibitor at various concentrations
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme.
-
The increase in absorbance at 233 nm is recorded.
-
The rate of acetyl-CoA formation is determined from the change in absorbance over time.
-
Inhibitory effects are quantified by comparing rates in the presence and absence of the inhibitor.
-
Carnitine Acetyltransferase Inhibition Assay
This assay measures the transfer of an acetyl group from acetyl-CoA to carnitine.
-
Principle: Similar to the citrate synthase assay, the release of CoA-SH is monitored using DTNB.
-
Reaction Mixture:
-
HEPES buffer (pH 7.4)
-
L-carnitine
-
Acetyl-CoA
-
DTNB
-
Enzyme sample
-
Inhibitor at various concentrations
-
-
Procedure:
-
The reaction is initiated by adding the enzyme.
-
The change in absorbance at 412 nm is measured to determine the rate of CoA-SH production.
-
Inhibition parameters are calculated by analyzing the reaction rates at different inhibitor concentrations.
-
Visualizing Metabolic and Experimental Frameworks
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key pathways and experimental workflows.
Caption: Inhibition of Citrate Synthase by this compound in the TCA Cycle.
Caption: General workflow for determining enzyme inhibition kinetics.
References
A Head-to-Head Comparison of S-Acetonyl-CoA and Carboxymethyl-CoA as Inhibitors of Citrate Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of S-Acetonyl-CoA and carboxymethyl-CoA as inhibitors of citrate (B86180) synthase, a key enzyme in the tricarboxylic acid (TCA) cycle. This comparison is supported by available experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction to the Inhibitors
This compound and carboxymethyl-CoA are both analogues of acetyl-CoA, the natural substrate for citrate synthase. They are valuable tools for studying the enzyme's mechanism and for the development of potential therapeutic agents targeting cellular metabolism.
This compound is a thioether analogue of acetyl-CoA. It is recognized as a potent competitive inhibitor of citrate synthase, directly competing with acetyl-CoA for binding to the enzyme's active site.[1]
Carboxymethyl-CoA acts as a transition-state analogue of the enolic form of acetyl-CoA.[2] It is a powerful inhibitor, particularly in the presence of the second substrate, oxaloacetate, with which it forms a stable ternary complex with the enzyme.[2]
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of these two compounds on citrate synthase have been characterized, revealing significant differences in their potency and mechanism of action. The following table summarizes the available quantitative data for their inhibition of citrate synthase.
| Inhibitor | Target Enzyme | Type of Inhibition | Inhibition Constant (K_i_ or K_s_) | Notes |
| This compound | Citrate Synthase | Competitive with respect to Acetyl-CoA | Not explicitly stated in available abstracts | Described as a "potent" competitive inhibitor.[1] |
| Carboxymethyl-CoA | Citrate Synthase | Transition-State Analogue | K_s_ (binary complex with enzyme) = 230 µM | The affinity for the enzyme is dramatically increased in the presence of oxaloacetate.[2] |
| K_s_ (ternary complex with enzyme and oxaloacetate) = 0.07 µM | This demonstrates a more than 3000-fold increase in binding affinity in the ternary complex.[2] |
Mechanism of Action
The distinct mechanisms of inhibition for this compound and carboxymethyl-CoA are rooted in their structural differences and how they interact with the active site of citrate synthase.
This compound: A Competitive Inhibitor
This compound mimics the binding of the substrate acetyl-CoA. By competitively binding to the active site, it prevents the entry and subsequent condensation of acetyl-CoA with oxaloacetate, thereby halting the catalytic cycle.
Carboxymethyl-CoA: A Transition-State Analogue
Carboxymethyl-CoA is designed to mimic the enolate transition state of acetyl-CoA that forms during the condensation reaction. Its high affinity for the enzyme, especially in the presence of oxaloacetate, is due to its ability to form a stable ternary complex that resembles the transition state of the reaction. This effectively locks the enzyme in an inactive conformation.
Experimental Protocols
The following provides a general methodology for an in vitro enzyme inhibition assay to determine the inhibitory constants (K_i_ or K_s_) for this compound and carboxymethyl-CoA against citrate synthase.
Materials and Reagents
-
Purified citrate synthase (e.g., from porcine heart)
-
Acetyl-CoA
-
Oxaloacetate
-
This compound
-
Carboxymethyl-CoA
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer capable of reading absorbance at 412 nm
-
96-well microplates or cuvettes
-
Pipettes and tips
Experimental Workflow
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare stock solutions of acetyl-CoA (e.g., 10 mM), oxaloacetate (e.g., 10 mM), this compound (e.g., 1 mM), carboxymethyl-CoA (e.g., 1 mM), and DTNB (e.g., 10 mM) in the Tris-HCl buffer.
-
Dilute the purified citrate synthase to a suitable working concentration (e.g., 0.1 U/mL) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer to bring the final volume to 200 µL.
-
DTNB to a final concentration of 0.1 mM.
-
A range of concentrations of acetyl-CoA (e.g., 10-200 µM).
-
A fixed concentration of the inhibitor (this compound or carboxymethyl-CoA) or a range of concentrations for K_i_ determination. For control wells, add buffer instead of the inhibitor.
-
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding oxaloacetate to a final concentration of 0.5 mM.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes. The absorbance increase is due to the reaction of the free Coenzyme A (produced by citrate synthase) with DTNB to form 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each reaction.
-
To determine the type of inhibition and the K_i_ value, plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Acetyl-CoA]) for different inhibitor concentrations or a Dixon plot (1/V₀ vs. [Inhibitor]) for different substrate concentrations.
-
For competitive inhibition (expected for this compound), the lines on the Lineweaver-Burk plot will intersect on the y-axis. The K_i_ can be determined from the change in the x-intercept.
-
For carboxymethyl-CoA, the inhibition pattern will be more complex due to its transition-state analogue nature and dependence on oxaloacetate concentration.
-
Conclusion
Both this compound and carboxymethyl-CoA are effective inhibitors of citrate synthase, but they operate through distinct mechanisms. This compound acts as a classical competitive inhibitor, making it a useful tool for directly probing the acetyl-CoA binding site. In contrast, carboxymethyl-CoA is a much more potent inhibitor in the presence of oxaloacetate, acting as a transition-state analogue that locks the enzyme in an inactive ternary complex. The choice between these two inhibitors will depend on the specific experimental goals. For studies requiring a straightforward competitive inhibitor to modulate acetyl-CoA binding, this compound is a suitable choice. For experiments aiming to trap the enzyme in a state mimicking the catalytic transition state or requiring a highly potent inhibitor in the presence of both substrates, carboxymethyl-CoA would be the preferred reagent.
References
Independent Verification of the Biological Activity of Synthesized S-Acetonyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the synthesized acetyl-CoA analog, S-Acetonyl-CoA, with other alternative molecules. The information presented is supported by experimental data and detailed protocols to assist researchers in their understanding and potential application of this compound.
Introduction to this compound
This compound is a structural analog of acetyl-coenzyme A (acetyl-CoA), a pivotal molecule in numerous metabolic pathways. Synthesized from coenzyme A (CoASH) and 1-bromoacetone, this compound is characterized by the replacement of the thioester linkage in acetyl-CoA with a more stable thioether bond. This structural modification renders it a valuable tool for studying acetyl-CoA-dependent enzymes, as it can act as a competitive inhibitor without being enzymatically processed.
Biological Activity and Mechanism of Action
Independent studies have verified that this compound acts as a potent competitive inhibitor for a range of enzymes that utilize acetyl-CoA as a substrate.[1] The primary mechanism of inhibition involves this compound binding to the active site of the enzyme, thereby preventing the binding of the natural substrate, acetyl-CoA.
Notably, this compound has been demonstrated to be an effective competitive inhibitor of the following enzymes:
-
Citrate (B86180) Synthase: The initial enzyme in the citric acid cycle, which catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate.[1][2]
-
Phosphotransacetylase: An enzyme involved in acetate (B1210297) metabolism, catalyzing the reversible transfer of an acetyl group from acetyl phosphate (B84403) to coenzyme A.[1]
-
Carnitine Acetyltransferase: An enzyme that facilitates the transport of acetyl groups across mitochondrial membranes by catalyzing the reversible transfer of an acetyl group between coenzyme A and carnitine.[1]
Conversely, this compound does not activate or compete with acetyl-CoA for binding to enzymes that have an absolute requirement for a thioester group, such as phosphoenolpyruvate (B93156) carboxylase and pyruvate (B1213749) carboxylase.[1] This specificity makes it a useful tool for distinguishing between different classes of acetyl-CoA binding proteins.
Comparative Analysis of Inhibitor Potency
To provide a clear comparison of the inhibitory strength of this compound, the following tables summarize the inhibition constants (Ki) for this compound and other alternative competitive inhibitors for the aforementioned enzymes. A lower Ki value indicates a higher binding affinity and thus a more potent inhibitor.[3][4]
Table 1: Comparison of Competitive Inhibitors for Citrate Synthase
| Inhibitor | Ki Value (µM) | Notes |
| This compound | Data not available in searched literature | Potent competitive inhibitor |
| Propionyl-CoA | Competitive inhibitor | |
| Succinyl-CoA | Competitive inhibitor | |
| Oleoyl-CoA | 4.7 | Non-competitive with respect to acetyl-CoA |
| Carboxymethyl-CoA | 0.07 (in ternary complex with oxaloacetate) | Transition state analog with high affinity |
Table 2: Comparison of Competitive Inhibitors for Phosphotransacetylase
| Inhibitor | Ki Value (µM) | Notes |
| This compound | Data not available in searched literature | Potent competitive inhibitor |
| S-dimethylarsino-CoA | 20 (for citrate synthase, competitive) | Irreversible inhibitor of phosphotransacetylase |
Table 3: Comparison of Competitive Inhibitors for Carnitine Acetyltransferase
| Inhibitor | Ki Value (µM) | Notes |
| This compound | Data not available in searched literature | Potent competitive inhibitor |
| Malonyl-CoA | 0.22 | Highly potent competitive inhibitor |
| Acetyl-CoA | ~45 | Product inhibition |
| CoA | ~45 | Product inhibition |
| Mildronate | 1600 | Competitive with respect to carnitine |
| S-dimethylarsino-CoA | 41 | Competitive inhibitor |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is outlined below, based on established methods.
Materials:
-
Coenzyme A (CoASH)
-
1-Bromoacetone
-
Sodium bicarbonate (NaHCO3)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Nitrogen gas
-
Reaction vessel
-
Stirring apparatus
-
pH meter
-
Lyophilizer
Procedure:
-
Dissolve Coenzyme A in a degassed solution of aqueous sodium bicarbonate.
-
Under a nitrogen atmosphere, add a molar excess of 1-bromoacetone to the CoASH solution while stirring.
-
Monitor the reaction progress by measuring the disappearance of the free sulfhydryl group of CoASH using a suitable assay (e.g., Ellman's reagent).
-
Maintain the pH of the reaction mixture around 7.5 by adding small amounts of sodium bicarbonate as needed.
-
Once the reaction is complete (typically within 1-2 hours), acidify the solution to pH 3-4 with hydrochloric acid.
-
Extract the unreacted 1-bromoacetone and other nonpolar impurities with diethyl ether.
-
Lyophilize the aqueous phase to obtain the crude this compound product.
-
Purify the product using a suitable chromatographic method, such as reversed-phase HPLC.
Enzyme Activity Assays
Standardized protocols for measuring the activity of the target enzymes are provided below. These assays can be adapted to determine the inhibitory effect of this compound and other compounds.
Citrate Synthase Activity Assay (Spectrophotometric)
This assay measures the rate of CoASH production, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that absorbs at 412 nm.
Materials:
-
Tris-HCl buffer (pH 8.1)
-
Acetyl-CoA
-
Oxaloacetate
-
DTNB
-
Citrate synthase enzyme preparation
-
This compound or other inhibitor
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, acetyl-CoA, and DTNB.
-
Add the citrate synthase enzyme preparation to the reaction mixture.
-
To measure inhibition, pre-incubate the enzyme with this compound or the alternative inhibitor for a defined period before initiating the reaction.
-
Initiate the reaction by adding oxaloacetate.
-
Monitor the increase in absorbance at 412 nm over time.
-
The rate of the reaction is proportional to the citrate synthase activity.
Phosphotransacetylase Activity Assay (Spectrophotometric)
This assay follows the production of acetyl-CoA by monitoring the increase in absorbance at 233 nm.
Materials:
-
Tris-HCl buffer (pH 7.8)
-
Acetyl phosphate
-
Coenzyme A (CoASH)
-
Phosphotransacetylase enzyme preparation
-
This compound or other inhibitor
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and acetyl phosphate.
-
Add the phosphotransacetylase enzyme preparation to the mixture.
-
For inhibition studies, pre-incubate the enzyme with the inhibitor.
-
Initiate the reaction by adding CoASH.
-
Record the increase in absorbance at 233 nm over time.
-
The rate of absorbance change is proportional to the enzyme activity.
Carnitine Acetyltransferase Activity Assay (Spectrophotometric)
This assay also measures the production of CoASH using DTNB.
Materials:
-
Tris-HCl buffer (pH 8.0)
-
Acetyl-L-carnitine
-
Coenzyme A (CoASH)
-
DTNB
-
Carnitine acetyltransferase enzyme preparation
-
This compound or other inhibitor
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, acetyl-L-carnitine, and DTNB.
-
Add the carnitine acetyltransferase enzyme preparation.
-
For inhibition experiments, pre-incubate the enzyme with the inhibitor.
-
Initiate the reaction by adding CoASH.
-
Monitor the increase in absorbance at 412 nm over time.
-
The rate of reaction is proportional to the enzyme activity.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the synthesis and biological activity verification of this compound.
Caption: Inhibition of Citrate Synthase by this compound in the Citric Acid Cycle.
Conclusion
This compound serves as a valuable research tool for probing the function of acetyl-CoA-dependent enzymes. Its nature as a potent competitive inhibitor of key metabolic enzymes like citrate synthase, phosphotransacetylase, and carnitine acetyltransferase has been independently verified. While precise Ki values for this compound remain to be exhaustively documented in readily available literature, its efficacy as an inhibitor is well-established. The provided experimental protocols and comparative data on alternative inhibitors offer a foundation for researchers to design and interpret experiments aimed at elucidating the roles of these critical enzymes in various biological processes.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of S-Acetonyl-CoA
Pre-Disposal Safety and Handling
Before initiating any disposal protocol, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a laboratory coat.
-
Ventilation: Conduct all handling and disposal activities within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.
-
Waste Segregation: Treat all materials contaminated with S-Acetonyl-CoA, including consumables and spill cleanup materials, as hazardous chemical waste. This waste stream must be segregated from other types of laboratory waste, such as biological or radioactive waste, in accordance with your institution's environmental health and safety (EHS) guidelines.[1]
Quantitative Data for Disposal of Sulfur-Containing Waste
For solid sulfur-containing waste, a common disposal method involves neutralization to prevent the formation of acidic byproducts. The following table summarizes the quantitative recommendations for this process.
| Parameter | Value/Instruction | Source |
| Limestone to Sulfur Ratio (for burial) | 3.2 kg of limestone per 1 kg of sulfur | [2] |
| Top Layer of Limestone (for burial) | 10% of the amount used to line the pit | [2] |
| Maximum Land Application Rate | 2 tonnes of sulfur per acre | [2] |
Step-by-Step Disposal Protocol
The recommended procedure for the safe disposal of this compound is as follows:
-
Containerization:
-
Select a chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for CoA esters.[1]
-
Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[1]
-
Include the full chemical name: "this compound".
-
If the waste is in a solution, list all components and their approximate percentages.
-
-
Waste Accumulation:
-
For neat (undissolved) compound or small quantities (<50 mL of solution): Carefully transfer the waste into the designated hazardous waste container. For solids, minimize dust by carefully sweeping the material into a weigh boat or onto paper before transfer.
-
For larger liquid quantities (>50 mL of solution): If this compound is dissolved in a flammable organic solvent, it should be collected in a container specifically designated for flammable liquid waste.
-
-
Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Once the container is full or ready for disposal, arrange for its collection by your institution's licensed hazardous waste contractor. Do not transport hazardous waste yourself.[3]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Essential Safety and Logistics for Handling S-Acetonyl-CoA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized reagents like S-Acetonyl-CoA. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to treat it as a hazardous substance. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans based on guidelines for similar chemical compounds, including other Coenzyme A derivatives and thioesters.
Hazard Identification and Risk Assessment
This compound is a thioester derivative of Coenzyme A. Thioesters are known to be reactive compounds, and related chemicals are classified under various hazard categories. Based on the available safety information for similar compounds, researchers should assume that this compound may possess the following hazards:
-
Acute Oral Toxicity
-
Skin Irritation
-
Serious Eye Irritation
-
Respiratory Tract Irritation
A thorough risk assessment should be conducted before handling this compound, considering the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to minimize exposure and ensure safety when handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Face Shield | Recommended when there is a significant risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation before use. |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat should be worn to protect skin and clothing. |
| Impervious Clothing | Consider additional protective clothing if there is a high risk of significant exposure. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood. |
| Respirator | If there is a potential for aerosol generation and a fume hood is not available or sufficient, a suitable respirator should be used. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Protocol |
| General Handling | - Avoid inhalation, ingestion, and contact with skin and eyes. - Do not eat, drink, or smoke in the handling area. - Wash hands thoroughly after handling. - Use in a well-ventilated area, preferably a chemical fume hood. |
| Storage | - Store in a tightly sealed container in a cool, dry, and well-ventilated area. - Recommended storage temperature is typically -20°C for long-term stability. - Avoid exposure to direct sunlight and moisture. |
| Spill Management | - In case of a spill, evacuate the area and ensure adequate ventilation. - Wear full PPE, including respiratory protection. - Absorb the spill with an inert, non-combustible absorbent material. - Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. - Clean the spill area with a suitable decontamination solution. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention. |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | - Collect in a clearly labeled, sealed, and appropriate hazardous waste container. - Do not mix with other waste streams unless compatibility is confirmed. - Arrange for disposal through a licensed hazardous waste disposal company. |
| Contaminated Materials (e.g., gloves, absorbent pads) | - Place all contaminated disposable materials in a sealed bag and then into a designated hazardous waste container. |
| Empty Containers | - Triple rinse the container with a suitable solvent. - Collect the rinsate as hazardous waste. - The rinsed container can then be disposed of as non-hazardous waste, or as directed by institutional policy. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
